molecular formula C29H21F5N4O5 B15565110 DS68591889

DS68591889

Numéro de catalogue: B15565110
Poids moléculaire: 600.5 g/mol
Clé InChI: RCVCNESVDVTQMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DS68591889 is a useful research compound. Its molecular formula is C29H21F5N4O5 and its molecular weight is 600.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C29H21F5N4O5

Poids moléculaire

600.5 g/mol

Nom IUPAC

7-[5-(2,2-difluoropropyl)-4-[4-[3-methyl-4-(trifluoromethoxy)phenoxy]phenyl]-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C29H21F5N4O5/c1-14-12-17(10-11-20(14)43-29(32,33)34)41-16-8-6-15(7-9-16)24-21-22(18-4-3-5-19-25(18)42-27(40)35-19)36-37-23(21)26(39)38(24)13-28(2,30)31/h3-12,24H,13H2,1-2H3,(H,35,40)(H,36,37)

Clé InChI

RCVCNESVDVTQMU-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

DS68591889 mechanism of action in B cell lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of DS68591889 reveals its novel mechanism of action in B-cell lymphoma, targeting a critical metabolic vulnerability and inducing cancer cell death through the hyperactivation of the B-cell receptor signaling pathway. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Core Mechanism of Action

This compound is a selective and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), an enzyme crucial for the synthesis of phosphatidylserine (PS), a key component of cellular membranes.[1][2] In B-cell lymphoma, cancer cells exhibit a strong dependence on PS synthesis for their survival.[2][3]

The inhibition of PTDSS1 by this compound disrupts the phospholipid balance within the cancer cells. Specifically, it leads to a reduction in the levels of phosphatidylserine (PS) and phosphatidylethanolamine (PE), and a concurrent increase in phosphoinositide levels.[3] This imbalance in the membrane's phospholipid composition lowers the activation threshold of the B-cell receptor (BCR), a critical survival pathway for B-cell lymphomas.[2][3]

The lowered activation threshold results in the hyperactivation of the BCR signaling pathway. This, in turn, leads to an abnormal and sustained increase in downstream calcium (Ca²⁺) signaling.[1][2][3] The excessive intracellular Ca²⁺ levels trigger apoptotic cell death, effectively killing the B-cell lymphoma cells.[1][2][3] Preclinical studies, including mouse xenograft models, have demonstrated that the inhibition of PTDSS1 by this compound efficiently suppresses tumor growth and prolongs survival.[2][3]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Inhibitory Activity of this compound against PTDSS1 and PTDSS2

TargetIC50 (nM)
PTDSS1Inhibitory activity demonstrated, specific value not cited in snippets
PTDSS2No inhibitory activity

Source:[1][2]

Table 2: Effects of this compound on Phospholipid Composition in HeLa Cells

PhospholipidEffect of this compound (10-1000 nM; 2 days)
Phosphatidylserine (PS)Substantial Loss
Phosphatidylethanolamine (PE)Substantial Loss
Phosphatidylglycerol (PG)Slight Decrease
Sphingomyelin (SM)Slight Decrease
Phosphatidic Acid (PA)Increase

Source:[1]

Table 3: Cellular Effects of this compound on B-cell Lymphoma Cells

Cell LineTreatmentEffect
Malignant B cell lymphoma-derived linesThis compound (0.1-1000 nM; 4-6 days)Strong suppression of growth
Ramos cellsThis compound (100 nM; 3 days)Enhanced BCR-induced Ca²⁺ signaling and cell apoptosis
Ramos cellsThis compound (100 nM; 3 days)Increased IP₁ production, changes in PI4P and PI(4,5)P₂ levels
Ramos cellsThis compound (100 nM; 24 hours)Increased PIP level, altered phospholipid metabolism

Source:[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathways affected by this compound and the workflows of key experiments.

DS68591889_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) PTDSS1 PTDSS1 PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis catalyzes BCR B-cell Receptor (BCR) PS_synthesis->BCR maintains high activation threshold PLCg2 PLCγ2 BCR->PLCg2 activates PIP2 PI(4,5)P₂ PLCg2->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 Ca_channel Ca²⁺ Channel IP3->Ca_channel opens Ca_influx Aberrant Ca²⁺ Influx Ca_channel->Ca_influx This compound This compound This compound->PTDSS1 Apoptosis Apoptosis Ca_influx->Apoptosis triggers

Caption: Mechanism of action of this compound in B-cell lymphoma.

PTDSS_Activity_Assay_Workflow title Cell-Free PTDSS Activity Assay Workflow start Start prep_membrane Prepare membrane fraction of Sf9 cells expressing human PTDSS1 or PTDSS2 start->prep_membrane incubate Incubate membrane fraction with L-[¹⁴C]-serine and varying concentrations of this compound prep_membrane->incubate reaction_conditions 37°C for 20 minutes incubate->reaction_conditions wash Wash membrane fractions to remove unincorporated L-[¹⁴C]-serine incubate->wash measure Measure scintillation counts (cpm) of the membrane fractions wash->measure estimate Estimate PS synthase activity measure->estimate end End estimate->end Logical_Relationship_Diagram title Logical Flow of this compound Action Drug This compound Target Inhibition of PTDSS1 Drug->Target Metabolic_Effect Phospholipid Imbalance (↓PS, ↓PE, ↑Phosphoinositides) Target->Metabolic_Effect Signaling_Effect Lowered BCR Activation Threshold -> BCR Hyperactivation Metabolic_Effect->Signaling_Effect Cellular_Response Aberrant Downstream Ca²⁺ Signaling Signaling_Effect->Cellular_Response Outcome Apoptotic Cell Death Cellular_Response->Outcome

References

The Inhibition of Phosphatidylserine Synthase 1 (PTDSS1): A Technical Guide to its Impact on Phospholipid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylserine Synthase 1 (PTDSS1) is a critical enzyme in the synthesis of phosphatidylserine (PS), a key phospholipid involved in numerous cellular processes, including membrane structure, cell signaling, and apoptosis. The targeted inhibition of PTDSS1 is emerging as a promising therapeutic strategy, particularly in oncology. This technical guide provides an in-depth overview of the effects of PTDSS1 inhibitors (PTDSS1i) on phospholipid metabolism and associated signaling pathways. It includes a summary of quantitative lipidomic data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways affected by PTDSS1 inhibition. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of lipid metabolism and cancer therapeutics.

Introduction to PTDSS1 and its Role in Phospholipid Metabolism

PTDSS1 is an integral membrane protein located in the endoplasmic reticulum (ER) that catalyzes the calcium-dependent base-exchange reaction, converting phosphatidylcholine (PC) to phosphatidylserine (PS).[1][2] PS is a crucial anionic phospholipid, typically sequestered to the inner leaflet of the plasma membrane, and plays vital roles in cell signaling and membrane trafficking.[1][3] In mammals, a second enzyme, PTDSS2, also synthesizes PS, but utilizes phosphatidylethanolamine (PE) as its substrate.[1][2]

The inhibition of PTDSS1 disrupts the delicate balance of cellular phospholipids, leading to a cascade of downstream effects. This has been particularly studied in the context of cancer, where altered lipid metabolism is a hallmark of malignancy.[1][4]

Quantitative Effects of PTDSS1 Inhibition on Phospholipid Composition

The inhibition or knockout of PTDSS1 leads to significant alterations in the cellular phospholipidome. The most prominent changes are a decrease in phosphatidylserine (PS) and phosphatidylethanolamine (PE) levels, and a concomitant increase in phosphoinositide (PI) levels.[1][4]

Below are tables summarizing the quantitative changes in phospholipid species upon PTDSS1 inhibition or knockout in various cancer cell lines. The data is compiled from multiple studies and represents the mean fold change or percentage change relative to control cells.

Table 1: Fold Change of Phospholipid Species in PTDSS1-KO Ramos Cells Compared to Parental Cells [1]

Phospholipid SpeciesFold Change
Decreased
PE(34:1)~0.3
PE(36:1)~0.3
PE(36:2)~0.4
PS(34:1)~0.2
PS(36:1)~0.2
PS(36:2)~0.3
Increased
PI(38:4)~3.0

Table 2: Percentage Change of Phospholipid Classes in HeLa Cells Treated with PTDSS1i (DS68591889) [5]

Phospholipid ClassConcentration of PTDSS1i (nM)Percentage Change from Control
Phosphatidylserine (PS)1000~ -80%
Phosphatidylethanolamine (PE)1000~ -60%
Phosphatidylglycerol (PG)1000~ -20%
Sphingomyelin (SM)1000~ -10%
Phosphatidic Acid (PA)1000~ +40%

Key Signaling Pathways Affected by PTDSS1 Inhibition

The disruption of phospholipid homeostasis by PTDSS1 inhibition has profound effects on cellular signaling, particularly in cancer cells. Two key pathways have been elucidated: the B-cell receptor (BCR) signaling pathway in B-cell lymphoma and the MERTK signaling pathway in the tumor microenvironment.

PTDSS1 Inhibition and B-Cell Receptor (BCR) Hyperactivation

In B-cell lymphoma, inhibition of PTDSS1 leads to a decrease in PS levels at the endoplasmic reticulum (ER). This disrupts the function of the lipid transfer proteins ORP5 and ORP8, which are responsible for transporting PS from the ER to the plasma membrane in exchange for phosphatidylinositol 4-phosphate (PI4P).[3] The reduced PS transport leads to an accumulation of PI4P at the plasma membrane, which is a precursor for phosphatidylinositol (4,5)-bisphosphate (PIP2). Elevated PIP2 levels lower the activation threshold of the B-cell receptor (BCR), leading to its hyperactivation.[1][4] This, in turn, triggers a cascade of downstream signaling, including increased intracellular calcium levels, leading to apoptosis.[1][4][5]

PTDSS1_BCR_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane PTDSS1 PTDSS1 PS_ER Phosphatidylserine (PS) PTDSS1->PS_ER synthesizes PC Phosphatidylcholine (PC) PC->PTDSS1 ORP5_8 ORP5/8 PS_ER->ORP5_8 PS_PM PS ORP5_8->PS_PM transports PI4P PI4P PI4P->ORP5_8 exchanges for PIP2 PIP2 PI4P->PIP2 precursor to BCR B-Cell Receptor (BCR) PIP2->BCR sensitizes Apoptosis Apoptosis BCR->Apoptosis hyperactivation leads to PTDSS1i PTDSS1 Inhibitor PTDSS1i->PTDSS1 inhibits

PTDSS1-BCR Signaling Pathway
PTDSS1 and the Tumor Microenvironment: The MERTK Pathway

In the tumor microenvironment, the inhibition of PTDSS1 in tumor cells leads to a reduction in the exposure of PS on the surface of apoptotic tumor cells.[6][7] This exposed PS normally acts as an "eat-me" signal, recognized by phagocytes such as tumor-associated macrophages (TAMs) through the MERTK receptor tyrosine kinase.[6][7] The binding of PS to MERTK on TAMs typically promotes an immunosuppressive tumor microenvironment. By reducing PS exposure, PTDSS1 inhibition can potentially limit the activation of MERTK signaling in TAMs, thereby reducing their immunosuppressive functions and potentially enhancing anti-tumor immunity.[6][8]

PTDSS1_MERTK_Signaling cluster_TumorCell Tumor Cell cluster_TAM Tumor-Associated Macrophage (TAM) PTDSS1_tumor PTDSS1 Apoptotic_Tumor_Cell Apoptotic Tumor Cell PTDSS1_tumor->Apoptotic_Tumor_Cell affects PS_exposure PS Exposure Apoptotic_Tumor_Cell->PS_exposure reduces MERTK MERTK Receptor PS_exposure->MERTK binds to and activates Immunosuppression Immunosuppression MERTK->Immunosuppression promotes PTDSS1i PTDSS1 Inhibitor PTDSS1i->PTDSS1_tumor inhibits

PTDSS1-MERTK Signaling Pathway

Detailed Experimental Protocols

Cell-Free PTDSS1 Activity Assay

This assay measures the enzymatic activity of PTDSS1 by quantifying the incorporation of radiolabeled serine into phosphatidylserine.[1][6][9]

Materials:

  • Membrane fraction containing PTDSS1 (e.g., from Sf9 cells expressing human PTDSS1)

  • L-[¹⁴C]-serine

  • PTDSS1 inhibitor (e.g., this compound)

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 7.4), 10 mM CaCl₂, 1 mM L-serine

  • Substrate: 2 mM Phosphatidylcholine (PC) liposomes

  • Scintillation counter and vials

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, PC liposomes, and the desired concentration of the PTDSS1 inhibitor.

  • Initiate the reaction by adding the membrane fraction containing PTDSS1 to the reaction mixture.

  • Add L-[¹⁴C]-serine to the reaction.

  • Incubate the reaction at 37°C for 20-30 minutes.

  • Stop the reaction by adding methanol.

  • Extract the lipids using a chloroform/methanol/water partition.

  • Collect the organic phase containing the lipids.

  • Dry the organic phase and resuspend the lipids in a scintillation cocktail.

  • Quantify the amount of [¹⁴C]-PS formed using a scintillation counter.

  • Calculate the PTDSS1 activity as the amount of [¹⁴C]-PS formed per unit of time and protein concentration.

PTDSS1_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, PC, PTDSS1i) start->prep_reaction add_enzyme Add Membrane Fraction (with PTDSS1) prep_reaction->add_enzyme add_radiolabel Add L-[¹⁴C]-serine add_enzyme->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate stop_reaction Stop Reaction (add Methanol) incubate->stop_reaction extract_lipids Lipid Extraction (Chloroform/Methanol/Water) stop_reaction->extract_lipids quantify Quantify [¹⁴C]-PS (Scintillation Counting) extract_lipids->quantify end End quantify->end

Cell-Free PTDSS1 Activity Assay Workflow
Phospholipid Extraction and Analysis by LC-MS/MS

This protocol outlines the extraction of phospholipids from cultured cells and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Internal standards for various phospholipid classes

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • Wash cultured cells with ice-cold PBS.

    • Scrape cells and pellet by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v).

    • Add internal standards.

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate LC column (e.g., a C18 column for reversed-phase chromatography).

    • Separate the different phospholipid classes using a gradient of mobile phases.

    • Detect and quantify the individual phospholipid species using tandem mass spectrometry in either positive or negative ion mode, depending on the phospholipid class.

Lipidomics_Workflow start Start harvest_cells Harvest and Wash Cells start->harvest_cells lipid_extraction Lipid Extraction (Bligh-Dyer) harvest_cells->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_sample Dry Sample under Nitrogen collect_organic->dry_sample reconstitute Reconstitute in LC-MS/MS Solvent dry_sample->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End data_analysis->end

Phospholipid Extraction and LC-MS/MS Workflow

Conclusion

The inhibition of PTDSS1 represents a compelling strategy for modulating cellular phospholipid metabolism with significant therapeutic potential, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the quantitative effects of PTDSS1 inhibitors on phospholipid composition, detailed key signaling pathways that are consequently altered, and offered step-by-step experimental protocols for the assessment of PTDSS1 activity and lipidomic changes. It is anticipated that a deeper understanding of the intricate roles of PTDSS1 will continue to fuel the development of novel therapeutic interventions targeting lipid metabolism.

References

The Discovery and Development of PTDSS1 Inhibitor DS68591889: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of DS68591889, a selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). This document details the scientific rationale for targeting PTDSS1 in cancer, particularly B-cell lymphomas, and summarizes the key experimental data and methodologies used to characterize this compound.

Introduction: Targeting Phospholipid Synthesis in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One critical aspect of this reprogramming is the alteration of lipid metabolism, including the synthesis of phospholipids, which are essential components of cellular membranes and play vital roles in signal transduction. Phosphatidylserine (PS) is a key phospholipid, and its synthesis is catalyzed by two enzymes: PTDSS1 and PTDSS2. The discovery that certain cancers, particularly B-cell lymphomas, are highly dependent on PTDSS1 for survival has identified this enzyme as a promising therapeutic target. This compound has emerged as a potent and selective inhibitor of PTDSS1, demonstrating significant anti-tumor activity in preclinical models.

Discovery and Selectivity of this compound

This compound was identified as a selective and orally active inhibitor of PTDSS1. A key characteristic of this compound is its high selectivity for PTDSS1 over its isoform, PTDSS2. This selectivity is crucial as it allows for the specific targeting of the PTDSS1-dependent metabolic vulnerability in cancer cells while potentially minimizing off-target effects.

Quantitative In Vitro Activity

While a specific IC50 value for this compound against PTDSS1 is not publicly available in the reviewed literature, it is described as a "potent" inhibitor. The compound has no inhibitory activity against PTDSS2.[1]

Table 1: In Vitro Activity of this compound

TargetActivityReference
PTDSS1Potent Inhibition (Specific IC50 not available)[1]
PTDSS2No inhibitory activity[1]

Mechanism of Action: Induction of Phospholipid Imbalance and BCR Hyperactivation

The primary mechanism of action of this compound is the inhibition of PTDSS1, leading to a significant disruption of phospholipid homeostasis in cancer cells. This imbalance triggers a cascade of events culminating in apoptotic cell death, particularly in B-cell lymphoma cells.

Alterations in Phospholipid Composition

Treatment of cancer cells with this compound leads to a substantial loss of phosphatidylserine (PS) and phosphatidylethanolamine (PE).[1] Specifically, a reduction in major PS acyl-chain species such as C36:1-PS and C34:1-PS is observed, while a slight increase in C40:6-PS, which is primarily produced by PTDSS2, is noted.[1] This indicates a profound and specific inhibition of PTDSS1-mediated PS synthesis. The reduction in PE is a direct consequence of the decreased PS levels, as PE is partially derived from PS through decarboxylation in the mitochondria.[1] Furthermore, an increase in phosphoinositide levels, including phosphatidylinositol 4-phosphate (PI4P) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), has been observed in Ramos cells treated with this compound.[1]

Table 2: Effect of this compound on Phospholipid Composition in Cancer Cells

PhospholipidChange upon this compound TreatmentCell LineReference
Phosphatidylserine (PS)Substantial LossHeLa, various cancer cell lines[1]
Phosphatidylethanolamine (PE)Substantial LossHeLa[1]
Phosphatidylglycerol (PG)Slight DecreaseHeLa[1]
Sphingomyelin (SM)Slight DecreaseHeLa[1]
Phosphatidic Acid (PA)IncreaseHeLa[1]
Phosphoinositides (PI4P, PI(4,5)P2)IncreaseRamos[1]
B-Cell Receptor (BCR) Signaling Hyperactivation

The phospholipid imbalance induced by this compound has a profound impact on B-cell receptor (BCR) signaling, a critical pathway for the survival of B-cell lymphomas. The altered membrane composition, particularly the increase in phosphoinositides, lowers the activation threshold of the BCR.[2] This leads to hyperactivation of the BCR signaling cascade, resulting in an aberrant and sustained increase in intracellular calcium (Ca2+) levels.[1] This excessive Ca2+ signaling is a key trigger for the induction of apoptotic cell death.[1]

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR BCR PLCg2 PLCγ2 BCR->PLCg2 Activates PTDSS1_Inhibitor This compound PTDSS1 PTDSS1 PTDSS1_Inhibitor->PTDSS1 Inhibits PS Phosphatidylserine (PS) PTDSS1_Inhibitor->PS Reduces PI4P_PIP2 PI4P / PI(4,5)P2 PTDSS1_Inhibitor->PI4P_PIP2 Increases PTDSS1->PS Synthesizes PS->BCR Maintains Threshold PI4P_PIP2->PLCg2 Activates Ca_ER ER Ca2+ Release PLCg2->Ca_ER Triggers Ca_Influx Store-Operated Ca2+ Entry Ca_ER->Ca_Influx Promotes Apoptosis Apoptosis Ca_Influx->Apoptosis Induces

Caption: PTDSS1 inhibition by this compound disrupts phospholipid balance, leading to BCR hyperactivation and apoptosis.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of B-cell lymphoma.

In Vitro Anti-proliferative Activity

This compound strongly suppresses the growth of various malignant B-cell lymphoma-derived cell lines in a concentration-dependent manner.[1]

Table 3: In Vitro Anti-proliferative Activity of this compound

Cell LinesConcentration RangeTreatment DurationEffectReference
Malignant B cell lymphoma-derived lines0.1-1000 nM4-6 daysStrong growth suppression[1]
Ramos cells100 nM3 daysEnhanced BCR-induced Ca2+ signaling and apoptosis[1]
In Vivo Anti-tumor Efficacy

In an intravenous xenograft mouse model using Jeko-1 lymphoma cells expressing luciferase, oral administration of this compound inhibited the engraftment of cancer cells in the bone marrow and prolonged the survival of the mice.[1]

Table 4: In Vivo Efficacy of this compound in a Jeko-1 Xenograft Model

Animal ModelCell LineTreatmentDosing ScheduleKey FindingsReference
Female NSG mice (6-week-old)Jeko-1-Luc (intravenous injection)This compound (oral)10-100 mg/kg, once daily for 21 daysInhibited Jeko-1 cell engraftment in bone marrow; Prolonged survival[1]
Pharmacokinetic Profile

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not publicly available in the reviewed literature. The compound is described as "orally active".[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and development of this compound.

PTDSS1 Enzyme Assay

PTDSS1_Enzyme_Assay Start Start Prepare_Membrane Prepare Membrane Fraction (Sf9 cells expressing human PTDSS1) Start->Prepare_Membrane Incubate Incubate with this compound and L-[14C]-serine Prepare_Membrane->Incubate Wash Wash Membrane Fraction Incubate->Wash Measure Measure Scintillation Counts (cpm) Wash->Measure Analyze Estimate PS Synthase Activity Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro PTDSS1 enzyme assay.

  • Enzyme Source: Membrane fraction of Sf9 cells expressing human PTDSS1 or PTDSS2.

  • Substrate: L-[¹⁴C]-serine.

  • Procedure:

    • The membrane fraction is incubated with varying concentrations of this compound.

    • L-[¹⁴C]-serine is added to initiate the enzymatic reaction.

    • The reaction is carried out at 37°C for 20 minutes.

    • The membrane fractions are washed to remove unincorporated substrate.

    • The amount of incorporated ¹⁴C-serine into phosphatidylserine is quantified by measuring scintillation counts (counts per minute, cpm).

  • Endpoint: Estimation of PS synthase activity based on the level of radioactivity.

Cell Viability and Growth Assays
  • Cell Lines: A panel of human cancer cell lines, including various B-cell lymphoma lines (e.g., Ramos, Jeko-1).

  • Treatment: Cells are cultured in the presence of a range of concentrations of this compound for 4-6 days.

  • Method: While the specific assay type is not detailed in all sources, standard methods like MTT or CellTiter-Glo assays are typically used to assess cell viability and proliferation. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Endpoint: Percentage of cell growth inhibition compared to a vehicle control.

Analysis of Phospholipid Composition (Lipidomics)
  • Sample Preparation: Cancer cells (e.g., HeLa, Ramos) are treated with this compound for a specified duration (e.g., 2 days). Lipids are then extracted from the cells.

  • Analytical Method: The specific lipid species and their relative abundance are determined using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The levels of different phospholipid classes (e.g., PS, PE, PI) and their acyl-chain species are quantified and compared between treated and control cells.

In Vivo Xenograft Model

Xenograft_Model_Workflow Start Start Inject_Cells Intravenous Injection of Jeko-1-Luc Cells into NSG Mice Start->Inject_Cells Treat_Mice Oral Administration of This compound (10-100 mg/kg/day) Inject_Cells->Treat_Mice Monitor_Tumor Monitor Tumor Engraftment (Bioluminescence Imaging) Treat_Mice->Monitor_Tumor Monitor_Survival Monitor Survival Treat_Mice->Monitor_Survival Analyze Analyze Data Monitor_Tumor->Analyze Monitor_Survival->Analyze End End Analyze->End

Caption: Experimental workflow for the in vivo Jeko-1 xenograft study.

  • Animal Model: Female NOD scid gamma (NSG) mice, 6 weeks old.

  • Cell Line: Jeko-1 human mantle cell lymphoma cells engineered to express luciferase (Jeko-1-Luc) for in vivo imaging.

  • Procedure:

    • Jeko-1-Luc cells are injected intravenously into the mice.

    • Mice are treated with this compound via oral administration once daily for a cycle of 21 days.

    • Tumor engraftment and dissemination, particularly in the bone marrow, are monitored using bioluminescence imaging.

    • The overall survival of the mice in the treatment and control groups is recorded.

  • Endpoints: Inhibition of tumor cell engraftment and prolongation of survival time.

Conclusion and Future Directions

This compound is a promising preclinical candidate that selectively targets the metabolic vulnerability of PTDSS1-dependent cancers, particularly B-cell lymphomas. Its mechanism of action, involving the induction of phospholipid imbalance and subsequent hyperactivation of BCR signaling leading to apoptosis, provides a strong rationale for its further development. The potent in vitro and in vivo anti-tumor activity observed in preclinical models warrants further investigation, including detailed pharmacokinetic and toxicological studies, to support its potential transition into clinical trials. The development of PTDSS1 inhibitors like this compound highlights the therapeutic potential of targeting specific metabolic dependencies in cancer.

References

The Pivotal Role of PTDSS1 in Cancer Cell Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylserine (PS) synthase 1 (PTDSS1) is a critical enzyme in the biosynthesis of phosphatidylserine, an essential phospholipid component of cellular membranes. Emerging evidence has illuminated the multifaceted role of PTDSS1 in cancer progression and cell survival, positioning it as a compelling target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the functions of PTDSS1 in cancer, detailing its involvement in key signaling pathways, its impact on the tumor microenvironment, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to support researchers in this burgeoning field.

Introduction to PTDSS1

PTDSS1, located in the endoplasmic reticulum, catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS).[1] PS plays a crucial role in various cellular processes, including signal transduction and apoptosis.[2] In healthy cells, PS is predominantly localized to the inner leaflet of the plasma membrane. However, many cancer cells exhibit an altered membrane asymmetry, leading to the exposure of PS on the outer leaflet. This externalized PS acts as an immunosuppressive signal, contributing to tumor evasion from the immune system.

PTDSS1 Signaling Pathways in Cancer

PTDSS1 is implicated in several signaling pathways that are critical for cancer cell survival and proliferation.

Synthetic Lethality with PTDSS2

A key vulnerability in certain cancers lies in the synthetic lethal relationship between PTDSS1 and its isoenzyme, PTDSS2.[3][4] Many cancers exhibit deletions of the tumor suppressor gene locus that includes PTDSS2.[3][4] In such cases, cancer cells become entirely dependent on PTDSS1 for PS synthesis. Inhibition of PTDSS1 in PTDSS2-deficient tumors leads to a drastic reduction in PS levels, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptotic cell death.[3][4] This creates a therapeutic window for targeting PTDSS1 in PTDSS2-deleted cancers.

cluster_0 PTDSS2-Deficient Cancer Cell PTDSS2 PTDSS2 (Deleted) PTDSS1 PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS Cell Survival Cell Survival PS->Cell Survival ER_Stress ER Stress Apoptosis Apoptosis ER_Stress->Apoptosis PTDSS1_Inhibitor PTDSS1 Inhibitor PTDSS1_Inhibitor->PTDSS1 Inhibits PTDSS1_Inhibitor->ER_Stress Induces

Synthetic lethality of PTDSS1 inhibition in PTDSS2-deficient cancer cells.
Modulation of the Tumor Microenvironment

PTDSS1 plays a significant role in shaping the tumor microenvironment (TME), primarily through its influence on tumor-associated macrophages (TAMs).[5][6][7]

  • Ether-Phosphatidylserine (ePS) Production: PTDSS1 is involved in the production of ePS, a subclass of phosphatidylserine.[5][7]

  • MERTK Signaling: During apoptosis, cancer cells externalize PS and ePS, which are recognized by the MERTK receptor on macrophages.[5][6][7]

  • TAM Proliferation: This recognition promotes the proliferation of TAMs, which are generally immunosuppressive and contribute to tumor growth and progression.[5][6][7]

  • Inhibition of PTDSS1: Depletion or inhibition of PTDSS1 reduces ePS levels, leading to decreased TAM abundance and stunted tumor growth.[5][6][7]

PTDSS1 PTDSS1 ePS Ether-PS (ePS) PTDSS1->ePS Produces MERTK MERTK Receptor ePS->MERTK Binds to Apoptotic_Cell Apoptotic Cancer Cell Apoptotic_Cell->ePS Exposes TAM Tumor-Associated Macrophage (TAM) MERTK->TAM Activates Tumor_Growth Tumor Growth TAM->Tumor_Growth Promotes

PTDSS1-mediated modulation of the tumor microenvironment.
Enhancement of Anti-Tumor Immunity

Loss of PTDSS1 in cancer cells has been shown to enhance their immunogenicity and improve the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[8][9] This is achieved through:

  • Increased MHC-I Expression: PTDSS1 depletion leads to increased surface expression of MHC class I molecules, making tumor cells more visible to cytotoxic T lymphocytes.[8][9]

  • Upregulation of IFNγ-Regulated Genes: The expression of interferon-gamma (IFNγ)-regulated genes, which are crucial for anti-tumor immune responses, is upregulated.[8][9]

  • Enhanced CD8+ T Cell Cytotoxicity: This leads to an increase in the killing of cancer cells by CD8+ T cells.[8][9]

Quantitative Data on PTDSS1 in Cancer

PTDSS1 Expression in Human Cancers (TCGA)

Analysis of The Cancer Genome Atlas (TCGA) data reveals differential expression of PTDSS1 across various cancer types.

Cancer TypeMedian FPKM
Glioblastoma Multiforme (GBM)25.1
Ovarian Serous Cystadenocarcinoma (OV)22.8
Lung Squamous Cell Carcinoma (LUSC)21.9
Lung Adenocarcinoma (LUAD)20.7
Head and Neck Squamous Cell Carcinoma (HNSC)20.3
Esophageal Carcinoma (ESCA)19.8
Stomach Adenocarcinoma (STAD)19.5
Bladder Urothelial Carcinoma (BLCA)19.1
Breast Invasive Carcinoma (BRCA)18.9
Colon Adenocarcinoma (COAD)18.5
Kidney Renal Clear Cell Carcinoma (KIRC)17.6
Liver Hepatocellular Carcinoma (LIHC)17.3
Prostate Adenocarcinoma (PRAD)16.5
Thyroid Carcinoma (THCA)15.9
Uterine Corpus Endometrial Carcinoma (UCEC)15.1
Skin Cutaneous Melanoma (SKCM)14.8
Kidney Renal Papillary Cell Carcinoma (KIRP)14.2

Data retrieved from The Human Protein Atlas, based on TCGA RNA-seq data.[4] FPKM: Fragments Per Kilobase of transcript per Million mapped reads.

In Vitro Efficacy of PTDSS1 Inhibitors

The PTDSS1 inhibitor this compound (also referred to as PTDSS1i) has demonstrated potent and selective activity against various cancer cell lines, particularly those of B-cell lymphoma origin.[3][8]

Cell LineCancer TypeIC50 (nM)
RamosBurkitt's Lymphoma<10
Jeko-1Mantle Cell Lymphoma<10
SU-DHL-6Diffuse Large B-cell Lymphoma<10
SU-DHL-2Diffuse Large B-cell Lymphoma<10

Data from a study screening 47 cancer cell lines.[3]

Impact of PTDSS1 Inhibition on Apoptosis

Inhibition of PTDSS1 has been shown to induce apoptosis in susceptible cancer cell lines.

Cell LineTreatmentApoptosis (% of cells)
RamosPTDSS1i (100 nM, 3 days)Significantly increased
PTDSS1-KO Ramos clones-Prominent cell death

Qualitative and semi-quantitative data from studies on B-cell lymphoma.[8]

In Vivo Efficacy of PTDSS1 Inhibition

In preclinical xenograft models, PTDSS1 inhibition has demonstrated significant anti-tumor activity.

Cancer ModelTreatmentOutcome
Jeko-1 xenograftThis compound (10, 30, or 100 mg/kg, oral)Suppressed tumor engraftment and prolonged survival
PTDSS2-deleted tumorsPTDSS1 inhibitorTumor regression

Data from in vivo studies.[1][5]

Detailed Experimental Protocols

PTDSS1 Activity Assay

This protocol is adapted from a published method to determine PTDSS1 activity in enriched endoplasmic reticulum (ER) fractions.

Materials:

  • ER Enrichment Kit

  • Assay Buffer: 50 mmol/L Hepes/NaOH (pH 7.5), 5 mmol/L CaCl₂, 1 mmol/L L-serine

  • NBD-PE (1-oleoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphoethanolamine)

Procedure:

  • Isolate ER fractions from control and experimental cells using a commercial ER enrichment kit.

  • Prepare the assay buffer.

  • Add varying amounts of the enriched ER fractions to the assay buffer containing 10 mg/mL NBD-PE.

  • Incubate the reaction mixture.

  • Measure the conversion of NBD-PE to NBD-PS using a suitable detection method, such as fluorescence spectroscopy.

Apoptosis Assay (Annexin V/PI Staining)

This is a standard flow cytometry-based protocol to quantify apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Start Start Harvest_Wash Harvest & Wash Cells Start->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Workflow for Annexin V/PI apoptosis assay.
Western Blot for ER Stress Markers

This protocol outlines the detection of key ER stress proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PERK, anti-phospho-PERK, anti-ATF6, anti-IRE1α, anti-phospho-IRE1α)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature protein samples and load onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add chemiluminescent substrate.

  • Image the blot to detect protein bands.

Conclusion and Future Directions

PTDSS1 has emerged as a critical player in cancer cell survival through diverse mechanisms, including metabolic reprogramming, modulation of the tumor microenvironment, and regulation of anti-tumor immunity. The synthetic lethal relationship with PTDSS2 presents a clear and actionable therapeutic strategy. Furthermore, the ability of PTDSS1 inhibition to enhance the efficacy of immunotherapy opens up exciting avenues for combination therapies. Future research should focus on the development of more potent and selective PTDSS1 inhibitors, the identification of biomarkers to predict response to PTDSS1-targeted therapies, and the elucidation of the complex interplay between PTDSS1, lipid metabolism, and the immune system in various cancer contexts. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of PTDSS1 and translating these findings into effective cancer treatments.

References

A Technical Guide to DS68591889 (CAS 2488609-21-6): A Selective PTDSS1 Inhibitor for B-Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of DS68591889, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting phospholipid metabolism in cancer, particularly B-cell lymphomas. This document summarizes the compound's mechanism of action, key experimental findings, and detailed protocols.

Introduction

This compound (CAS: 2488609-21-6) is an orally active small molecule that has emerged as a critical tool for investigating the role of phosphatidylserine (PS) synthesis in cancer biology.[1][2] It selectively inhibits PTDSS1, an enzyme responsible for a key step in the synthesis of PS, a vital component of cell membranes.[1][3] Notably, this compound shows high selectivity for PTDSS1 over its isoform PTDSS2.[2][4] Research has demonstrated that by inducing an imbalance in cellular phospholipids, this compound can trigger apoptotic cell death in cancer cells, with a pronounced effect observed in B-cell lymphoma models.[2][3]

Physicochemical Properties

PropertyValue
CAS Number 2488609-21-6
Molecular Formula C29H21F5N4O5
Molecular Weight 600.50 g/mol
IUPAC Name 7-(5-(2,2-difluoropropyl)-4-(4-(3-methyl-4-(trifluoromethoxy)phenoxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzo[d]oxazol-2(3H)-one
Solubility Soluble in DMSO (≥ 100 mg/mL)
Appearance Off-white solid
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by specifically inhibiting PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS).[3][5] This inhibition leads to a significant reduction in cellular PS and consequently PE levels, as PE can be produced from PS.[2][4][6] In B-cell lymphoma cells, this phospholipid imbalance results in the hyperactivation of the B-cell receptor (BCR) signaling pathway.[3] This aberrant signaling increases intracellular Ca2+ levels, ultimately leading to apoptotic cell death.[2][4]

PTDSS1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum BCR B-Cell Receptor (BCR) PLCg PLCγ BCR->PLCg Activates PIP2 PI(4,5)P2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PTDSS1 PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS Synthesizes PC_PE PC / PE PC_PE->PTDSS1 PS->BCR Modulates Threshold (Reduced PS lowers threshold) Ca_Signal Increased Intracellular Ca2+ IP3R->Ca_Signal Releases Ca2+ Ca_ER Ca2+ Ca_ER->IP3R This compound This compound This compound->PTDSS1 Inhibits Apoptosis Apoptosis Ca_Signal->Apoptosis Induces PTDSS_Assay_Workflow start Start prep_membrane Prepare membrane fraction from Sf9 cells expressing human PTDSS1 or PTDSS2 start->prep_membrane incubation Incubate membrane fraction with L-[¹⁴C]-serine and varying concentrations of this compound prep_membrane->incubation time_temp 37°C for 20 minutes incubation->time_temp wash Wash membrane fractions to remove unincorporated serine time_temp->wash measure Measure scintillation counts (cpm) of the membrane fractions wash->measure end Estimate PS synthase activity and determine IC50 measure->end Xenograft_Workflow start Start inject_cells Inject female NSG mice (6-week-old) intravenously with Jeko-1-Luc cells start->inject_cells treatment Administer this compound orally (10, 30, or 100 mg/kg) once daily inject_cells->treatment monitor_tumor Monitor tumor engraftment and systemic spread using bioluminescence imaging treatment->monitor_tumor monitor_survival Monitor survival of the mice treatment->monitor_survival end Analyze data to determine effect on tumor growth and survival monitor_tumor->end monitor_survival->end

References

Understanding the Selectivity of DS68591889 for PTDSS1 versus PTDSS2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS68591889 has emerged as a potent and highly selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), a key enzyme in cellular phospholipid metabolism. This technical guide provides a comprehensive overview of the selectivity of this compound for PTDSS1 over its isoform, PTDSS2. It includes a detailed summary of the available quantitative data, a thorough description of the experimental protocols used to determine this selectivity, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, immunology, and drug discovery who are interested in the therapeutic potential of targeting PTDSS1.

Introduction to PTDSS1 and PTDSS2

Phosphatidylserine (PS) is a crucial phospholipid component of cellular membranes, playing vital roles in cell signaling, apoptosis, and membrane trafficking. In mammalian cells, the synthesis of PS is primarily catalyzed by two enzymes: PTDSS1 and PTDSS2.[1] These enzymes, while both responsible for PS production, utilize different substrates. PTDSS1 synthesizes PS from phosphatidylcholine (PC), while PTDSS2 uses phosphatidylethanolamine (PE) as its substrate.[1] This distinction in substrate preference suggests non-redundant roles in maintaining cellular lipid homeostasis. The development of isoform-specific inhibitors is therefore a critical step in dissecting their individual functions and exploring their therapeutic potential.

Quantitative Selectivity of this compound

This compound has been identified as a potent and selective inhibitor of PTDSS1.[2][3] While specific IC50 values are not consistently reported across public literature, the selectivity is starkly demonstrated in cell-free enzymatic assays.

Table 1: Inhibitory Activity of this compound against PTDSS1 and PTDSS2

TargetThis compound Concentration% InhibitionSource
PTDSS1Various concentrationsDose-dependent inhibition observed[1][4][5]
PTDSS2Various concentrationsNo significant inhibition observed[1][4][5]

Note: The available data is presented graphically in the source literature, showing near-complete inhibition of PTDSS1 at higher concentrations of this compound, with no discernible effect on PTDSS2 activity under the same conditions.[1][4][5] Commercial suppliers explicitly state that this compound has no inhibitory activity against PTDSS2.[6]

Experimental Protocols

The selectivity of this compound was primarily determined using a cell-free enzymatic assay. The following protocol is a detailed representation based on the methodologies described in the scientific literature.[1][7]

Cell-Free PTDSS1 and PTDSS2 Activity Assay

This assay measures the incorporation of radiolabeled serine into phosphatidylserine by PTDSS1 or PTDSS2 enzymes expressed in insect cells.

Materials:

  • Human PTDSS1 and PTDSS2 expressed in Sf9 insect cells

  • Microsome membrane fraction from Sf9 cells

  • This compound

  • L-[U-¹⁴C]-serine

  • Reaction Buffer (50 mM HEPES-NaOH, pH 7.5, 5 mM CaCl₂)

  • Stop Solution (10 mM EDTA)

  • Scintillation counter

  • 96-well plates

Procedure:

  • Enzyme Preparation: Prepare microsome membrane fractions from Sf9 insect cells overexpressing either human PTDSS1 or PTDSS2.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, the respective enzyme (PTDSS1 or PTDSS2 membrane fraction), and varying concentrations of this compound.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-[U-¹⁴C]-serine to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Measurement of Activity: Recover the membrane fractions and measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the inhibitory effect.

Visualizations

Signaling Pathways

The inhibition of PTDSS1 by this compound has significant downstream effects, particularly in B cell lymphoma, where it leads to an imbalance in phospholipid metabolism and hyperactivation of the B-cell receptor (BCR) signaling pathway.

PTDSS1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane PTDSS1 PTDSS1 PS_ER Phosphatidylserine (PS) PTDSS1->PS_ER Synthesis Phospholipid_Imbalance Phospholipid Imbalance PTDSS1->Phospholipid_Imbalance Maintains Balance PC Phosphatidylcholine (PC) PC->PTDSS1 Substrate BCR B-Cell Receptor (BCR) Ca_Signaling Ca2+ Signaling BCR->Ca_Signaling Hyperactivation Apoptosis Apoptotic Cell Death Ca_Signaling->Apoptosis Induces This compound This compound This compound->PTDSS1 Inhibition Phospholipid_Imbalance->BCR Lowers Activation Threshold

Caption: PTDSS1 Inhibition Pathway in B-Cell Lymphoma.

Experimental Workflow

The following diagram illustrates the workflow for assessing the selectivity of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Cell-Free Assay cluster_Analysis Data Analysis Express_PTDSS1 Express hPTDSS1 in Sf9 cells Isolate_Membranes1 Isolate Microsome Membranes Express_PTDSS1->Isolate_Membranes1 Express_PTDSS2 Express hPTDSS2 in Sf9 cells Isolate_Membranes2 Isolate Microsome Membranes Express_PTDSS2->Isolate_Membranes2 Assay_PTDSS1 Incubate PTDSS1 membranes with this compound and L-[14C]-serine Isolate_Membranes1->Assay_PTDSS1 Assay_PTDSS2 Incubate PTDSS2 membranes with this compound and L-[14C]-serine Isolate_Membranes2->Assay_PTDSS2 Measure_Activity1 Measure Radioactivity (PTDSS1 Activity) Assay_PTDSS1->Measure_Activity1 Measure_Activity2 Measure Radioactivity (PTDSS2 Activity) Assay_PTDSS2->Measure_Activity2 Compare_Inhibition Compare Inhibition Profiles Measure_Activity1->Compare_Inhibition Measure_Activity2->Compare_Inhibition

Caption: Workflow for Determining this compound Selectivity.

Conclusion

The available evidence strongly supports the classification of this compound as a potent and highly selective inhibitor of PTDSS1. Cell-free enzymatic assays demonstrate a clear dose-dependent inhibition of PTDSS1 with a conspicuous absence of activity against PTDSS2. This remarkable selectivity makes this compound an invaluable tool for studying the specific biological roles of PTDSS1 and a promising candidate for therapeutic development, particularly in cancers such as B cell lymphoma that exhibit a strong dependence on PTDSS1-mediated phosphatidylserine synthesis. Further studies to elucidate the precise binding kinetics and structural basis for this selectivity will be instrumental in the future design of even more potent and specific PTDSS1 inhibitors.

References

In-Depth Technical Guide: In Vitro Biological Activity of DS68591889

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS68591889 is a potent and selective small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1), a critical enzyme in the biosynthesis of phosphatidylserine (PS). This document provides a comprehensive overview of the in vitro biological activity of this compound, detailing its mechanism of action, impact on cellular phospholipid composition, and its effects on key signaling pathways. The information presented is intended to support further research and development efforts in oncology, particularly in the context of B cell malignancies.

Core Mechanism of Action

This compound exerts its biological effects through the specific inhibition of PTDSS1. PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS). By blocking this enzymatic activity, this compound disrupts cellular PS homeostasis, leading to a significant reduction in intracellular PS levels. This disruption of phospholipid balance has been shown to be particularly detrimental to cancer cells that exhibit a high dependency on de novo PS synthesis for survival and proliferation.

Quantitative In Vitro Activity

The in vitro potency and selectivity of this compound have been characterized through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeSpeciesKey FindingsReference
PTDSS1Cell-free PTDSS assayHumanPotent and selective inhibitor. While a specific IC50 value is not publicly available, graphical data demonstrates strong, concentration-dependent inhibition.[1][2]
PTDSS2Cell-free PTDSS assayHumanNo significant inhibitory activity observed, highlighting the selectivity of this compound for PTDSS1.[1][3]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssayConcentration RangeObserved EffectsReference
B cell lymphoma-derived linesB cell lymphomaCell Growth Assay0.1 - 1000 nMStrong suppression of cell growth over 4-6 days.[3]
HeLaCervical CancerPhospholipid Composition Analysis10 - 1000 nMSubstantial loss of phosphatidylserine (PS) and phosphatidylethanolamine (PE); slight decrease in phosphatidylglycerol (PG) and sphingomyelin (SM); increase in phosphatidic acid (PA) after 2 days of treatment.[3]
Panel of 47 human cancer cell linesVariousPhospholipid Composition AnalysisNot specifiedReduction of PS levels across a wide range of cell lines.[3]
RamosBurkitt's LymphomaCa2+ Signaling Assay100 nMEnhanced B cell receptor (BCR)-induced Ca2+ signaling and apoptosis after 3 days.[3]
RamosBurkitt's LymphomaPhosphoinositide Analysis100 nMIncreased IP1 production; changes in PI4P and PI(4,5)P2 levels after 3 days.[3]

Experimental Protocols

Cell-Free PTDSS Inhibitory Assay

This assay quantifies the direct inhibitory effect of this compound on PTDSS1 and PTDSS2 activity.[1][2]

  • Enzyme Source: Membrane fractions from Sf9 cells expressing either human PTDSS1 or PTDSS2.

  • Substrate: L-[¹⁴C]-serine.

  • Procedure:

    • The membrane fraction containing the respective PTDSS enzyme is incubated with L-[¹⁴C]-serine.

    • Various concentrations of this compound are added to the reaction mixture.

    • The reaction is incubated at 37°C for 20 minutes.

    • Following incubation, the membrane fractions are washed to remove unincorporated L-[¹⁴C]-serine.

    • The amount of incorporated radiolabel, corresponding to PS synthase activity, is measured using scintillation counting.

  • Data Analysis: The scintillation counts (counts per minute, cpm) are plotted against the concentration of this compound to determine the extent of inhibition.

G cluster_0 Experimental Workflow: Cell-Free PTDSS Assay prep Prepare membrane fractions (Sf9 cells expressing hPTDSS1/2) incubate Incubate membrane fraction with L-[¹⁴C]-serine and this compound prep->incubate Add wash Wash to remove unincorporated substrate incubate->wash After 20 min at 37°C measure Measure radioactivity via scintillation counting wash->measure analyze Analyze data to determine inhibitory activity measure->analyze

Figure 1. Workflow for the cell-free PTDSS inhibitory assay.

Cell Growth Assay

This assay assesses the impact of this compound on the proliferation of cancer cells.[3]

  • Cell Lines: Malignant B cell lymphoma-derived cell lines.

  • Treatment: Cells are cultured in the presence of a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM).

  • Incubation Period: 4 to 6 days.

  • Endpoint: Cell viability or proliferation is measured using standard methods (e.g., MTS assay, CellTiter-Glo®).

  • Data Analysis: The effect on cell growth is typically expressed as a percentage of the vehicle-treated control.

Phospholipid Composition Analysis

This method determines the changes in the cellular phospholipid profile upon treatment with this compound.[3]

  • Cell Lines: HeLa cells or a panel of various cancer cell lines.

  • Treatment: Cells are cultured with specified concentrations of this compound for a defined period (e.g., 2 days).

  • Lipid Extraction: Total lipids are extracted from the cells.

  • Analysis: The abundance of different phospholipid species (e.g., PS, PE, PC, PI, PG, SM, PA) is quantified using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The levels of each phospholipid in treated cells are compared to those in vehicle-treated control cells.

Signaling Pathway Analysis: B Cell Receptor (BCR) Signaling

In B cell lymphomas, inhibition of PTDSS1 by this compound leads to a critical imbalance in membrane phospholipids, which in turn hyperactivates the B cell receptor (BCR) signaling pathway, ultimately triggering apoptosis.[1][3]

The reduction in PS levels at the endoplasmic reticulum (ER) and plasma membrane (PM) disrupts the function of lipid transfer proteins, such as ORP5/8 and Nir2/3, which are involved in the exchange of PS and phosphoinositides (PIPs) between the ER and PM. This leads to an accumulation of phosphatidylinositol 4-phosphate (PI4P) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) at the plasma membrane.

The elevated levels of PI(4,5)P2 serve as an increased substrate pool for phospholipase C (PLC), a key enzyme in the BCR signaling cascade. Upon BCR stimulation (which occurs at a lower threshold due to the altered membrane composition), PLC hydrolyzes PI(4,5)P2 to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). The increased production of IP3 leads to excessive release of calcium (Ca2+) from the ER, resulting in a sustained increase in intracellular Ca2+ levels. This aberrant calcium signaling cascade activates apoptotic pathways, leading to cell death in B cell lymphoma cells.[3]

G cluster_0 Mechanism of this compound-Induced Apoptosis in B Cell Lymphoma This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis PS_levels Decreased PS Levels PS_synthesis->PS_levels Inhibition Lipid_transfer Disrupted ORP5/8 & Nir2/3 Lipid Transfer PS_levels->Lipid_transfer PIP_accumulation Increased PI4P & PI(4,5)P2 at Plasma Membrane Lipid_transfer->PIP_accumulation BCR_hyperactivation BCR Hyperactivation PIP_accumulation->BCR_hyperactivation PLC_activation PLC Activation BCR_hyperactivation->PLC_activation IP3_increase Increased IP3 Production PLC_activation->IP3_increase Hydrolyzes PI(4,5)P2 Ca_release Increased Intracellular Ca2+ Release IP3_increase->Ca_release Apoptosis Apoptosis Ca_release->Apoptosis

Figure 2. Signaling pathway of this compound in B cell lymphoma.

Conclusion

This compound is a selective and potent inhibitor of PTDSS1 with significant in vitro activity against cancer cells, particularly those of B cell lymphoma origin. Its mechanism of action, involving the disruption of phospholipid homeostasis and subsequent hyperactivation of the BCR signaling pathway, presents a novel therapeutic strategy. The data and protocols summarized in this document provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

PTDSS1i as a potential therapeutic for hematological malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phosphatidylserine synthase 1 (PTDSS1) is emerging as a compelling therapeutic target in hematological malignancies, particularly B-cell lymphomas. This enzyme plays a critical role in maintaining the phospholipid composition of cellular membranes. Its inhibition disrupts this balance, leading to cancer cell-specific vulnerabilities. In B-cell lymphomas, targeting PTDSS1 induces a unique form of cell death by lowering the activation threshold of the B-cell receptor (BCR), leading to its hyperactivation and subsequent apoptosis. Furthermore, a synthetic lethal relationship exists between PTDSS1 and its redundant counterpart, PTDSS2, where cancer cells with PTDSS2 deletion are exquisitely sensitive to PTDSS1 inhibition. This inhibition triggers endoplasmic reticulum (ER) stress-mediated apoptosis. Beyond direct cell-killing effects, PTDSS1 inhibition also modulates the tumor microenvironment, enhancing anti-tumor immunity and creating synergistic opportunities with immunotherapies. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways supporting the development of PTDSS1 inhibitors as a promising new class of anti-cancer agents.

Introduction

Phosphatidylserine (PS) is a crucial phospholipid typically sequestered in the inner leaflet of the plasma membrane. Its externalization is a well-known signal for apoptosis. Cancer cells, however, often exhibit altered lipid metabolism, including increased PS synthesis, which contributes to an immunosuppressive tumor microenvironment.[1] PTDSS1 is a key enzyme responsible for the synthesis of PS from phosphatidylcholine.[2] Recent research has identified PTDSS1 as a critical survival factor for certain cancer types, most notably B-cell lymphomas.[2][3] This has led to the development of potent and selective PTDSS1 inhibitors, such as DS68591889, which have demonstrated significant anti-tumor activity in preclinical models.[2][4] This document will delve into the molecular mechanisms, quantitative effects, and experimental validation of PTDSS1 as a therapeutic target in hematological malignancies.

Quantitative Data on PTDSS1 Inhibition

The following tables summarize the key quantitative findings from preclinical studies of PTDSS1 inhibition, primarily focusing on the selective inhibitor this compound.

Table 1: In Vitro Activity of PTDSS1 Inhibitor this compound

Cell Line TypeAssayConcentration RangeDurationEffectReference
Malignant B-cell LymphomaGrowth Suppression0.1–1000 nM4–6 daysStrong suppression of cell growth[5]
Ramos (Burkitt's Lymphoma)Apoptosis Induction100 nM3 daysEnhanced BCR-induced apoptosis[5]
HeLaPhospholipid Modulation1 µM2 daysSubstantial loss of PS and PE; increase in PA[2]

Table 2: In Vivo Efficacy of PTDSS1 Inhibitor this compound

Animal ModelCancer TypeDosingRouteOutcomeReference
BALB/cAJcl-nu (nu/nu) miceRamos cell xenograftNot specified (PTDSS1-KO)SubcutaneousComplete failure to form tumors[6]
Female NSG miceJeko-1-Luc xenograft10, 30, 100 mg/kg (daily)OralSuppressed tumor engraftment and prolonged survival[5]

Table 3: Phospholipid Profile Changes upon PTDSS1 Inhibition

PhospholipidChangeSpecific Species AffectedReference
Phosphatidylserine (PS)Substantial DecreaseC36:1-PS, C34:1-PS[5][6]
Phosphatidylethanolamine (PE)Substantial DecreaseC36:1-PE, C34:1-PE[6][7]
Phosphatidylinositol (PI)IncreaseC38:4-PI[6][7]
Phosphatidic Acid (PA)IncreaseNot specified[2]
Phosphatidylglycerol (PG)Slight DecreaseNot specified[2]
Sphingomyelin (SM)Slight DecreaseNot specified[2]

Key Signaling Pathways

BCR Hyperactivation-Induced Apoptosis in B-Cell Lymphoma

Inhibition of PTDSS1 in B-cell lymphoma leads to a unique mechanism of cell death driven by the hyperactivation of the B-cell receptor (BCR). The altered phospholipid composition of the plasma membrane, specifically the reduction in PS and increase in PI, is believed to lower the threshold for BCR signaling. This results in spontaneous and heightened activation of the BCR pathway, leading to an influx of intracellular calcium and the subsequent activation of apoptotic pathways.

BCR_Hyperactivation cluster_phospholipids Phospholipid Imbalance PTDSS1i PTDSS1 Inhibitor (e.g., this compound) PTDSS1 PTDSS1 PTDSS1i->PTDSS1 Inhibits PS_PE ↓ PS & PE PTDSS1->PS_PE Synthesizes PI ↑ PI Membrane Altered Membrane Phospholipid Composition PS_PE->Membrane PI->Membrane BCR B-Cell Receptor (BCR) Activation Threshold Membrane->BCR Lowers BCR_Hyper BCR Hyperactivation BCR->BCR_Hyper PLCg2 PLCγ2 Activation BCR_Hyper->PLCg2 IP3 IP3 Production PLCg2->IP3 Ca_Signal Increased Intracellular Ca2+ Signaling IP3->Ca_Signal Apoptosis Apoptosis Ca_Signal->Apoptosis

Caption: PTDSS1 inhibition leads to BCR hyperactivation and apoptosis.

Synthetic Lethality and ER Stress

In cancer cells harboring a deletion of the PTDSS2 gene, inhibition of PTDSS1 creates a synthetic lethal scenario. The dual loss of PS synthesis pathways leads to a severe depletion of cellular PS, inducing significant endoplasmic reticulum (ER) stress. Prolonged activation of the unfolded protein response (UPR) ultimately triggers apoptosis.

ER_Stress_Pathway PTDSS1i PTDSS1 Inhibitor PTDSS1 PTDSS1 PTDSS1i->PTDSS1 Inhibits PS_depletion Severe Phosphatidylserine Depletion PTDSS1->PS_depletion PTDSS2_del PTDSS2 Deletion PTDSS2_del->PS_depletion ER_Stress Endoplasmic Reticulum (ER) Stress PS_depletion->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK → p-eIF2α UPR->PERK IRE1a IRE1α → XBP1s UPR->IRE1a ATF6 ATF6 activation UPR->ATF6 CHOP CHOP Upregulation PERK->CHOP IRE1a->CHOP Apoptosis Apoptosis CHOP->Apoptosis Immune_Modulation PTDSS1_inhib PTDSS1 Inhibition or Knockout Tumor_Cell Tumor Cell PTDSS1_inhib->Tumor_Cell IFNg_Response Increased IFN-γ Responsiveness Tumor_Cell->IFNg_Response Leads to MHC1 Upregulated MHC Class I IFNg_Response->MHC1 CD8_TCell CD8+ T Cell MHC1->CD8_TCell Presents antigen to Killing Enhanced Tumor Cell Killing CD8_TCell->Killing Mediates Anti_PD1 Anti-PD-1 Therapy Anti_PD1->CD8_TCell Enhances activity of

References

The Effect of DS68591889 on BCR Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of DS68591889, a selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), and its profound effects on B-cell receptor (BCR) signaling pathways, particularly in the context of B-cell malignancies.

Executive Summary

This compound is a potent and selective, orally active small molecule inhibitor of PTDSS1, a key enzyme in the synthesis of phosphatidylserine (PS).[1][2] By inhibiting PTDSS1, this compound induces a significant imbalance in the phospholipid composition of the cell membrane in cancer cells, most notably in B-cell lymphomas.[3][4] This disruption leads to a reduction in PS and phosphatidylethanolamine (PE) levels, coupled with an increase in phosphoinositide (PIP) levels.[1][4] The altered membrane landscape lowers the activation threshold of the B-cell receptor, resulting in its hyperactivation.[4] This aberrant BCR signaling triggers excessive downstream calcium (Ca2+) mobilization and ultimately leads to apoptotic cell death in malignant B-cells.[1][3][4] Preclinical studies in mouse xenograft models have demonstrated that this compound can efficiently suppress tumor growth and prolong survival, highlighting its therapeutic potential.[2][5]

Mechanism of Action of this compound

This compound selectively targets and inhibits PTDSS1, with no significant activity against its isoform, PTDSS2.[1][6] This targeted inhibition disrupts the homeostatic balance of phospholipids within the cell membrane.

Phospholipid Imbalance

Treatment of cancer cells with this compound leads to a significant reduction in the cellular levels of PS and PE.[1][3] Concurrently, there is an observed increase in the levels of phosphatidic acid (PA) and phosphoinositides, including phosphatidylinositol 4-phosphate (PI4P) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[1][5] This shift in phospholipid composition is a direct consequence of PTDSS1 inhibition.

Lowering the BCR Activation Threshold

The altered phospholipid environment, particularly the increase in phosphoinositides, is believed to lower the activation threshold of the BCR.[4] This sensitization of the BCR complex makes the malignant B-cells more susceptible to activation, even in the absence of high-affinity antigens.

Hyperactivation of BCR Signaling and Apoptosis

The lowered activation threshold leads to hyperactivation of the BCR signaling cascade upon stimulation.[4] A key consequence of this is a significant and sustained increase in intracellular calcium levels, a critical second messenger in B-cell activation.[1][7] This aberrant calcium signaling, in turn, activates pro-apoptotic pathways, leading to programmed cell death of the cancerous B-cells.[1][7] Interestingly, this compound does not appear to directly affect the expression levels of BCR signaling components or the phosphorylation of downstream signaling molecules.[2][8]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentrationEffectReference
PTDSS1 Inhibition Cell-free assayNot specified in snippetsPotent and selective inhibition of PTDSS1[2][9]
Growth Suppression Malignant B-cell lymphoma lines0.1-1000 nM (4-6 days)Strong suppression of cell growth[1]
Phospholipid Changes HeLa cells1 µM (2 days)Substantial loss of PS and PE; slight decrease in PG and SM; increase in PA[5]
Acyl-Chain Species Reduction Various cancer cell linesNot specifiedReduction of C36:1-PS, C34:1-PS, C36:1-PE, and C34:1-PE[1]
BCR-induced Ca2+ Signaling Ramos cells100 nM (3 days)Enhanced Ca2+ signaling[1]
Apoptosis Ramos cells100 nM (3 days)Increased apoptotic cell death[1]
Phosphoinositide Production Ramos cells100 nM (3 days)Increased IP1 production; changes in PI4P and PI(4,5)P2 levels[1][10]

Table 2: In Vivo Efficacy of this compound in a Jeko-1 Xenograft Model

Animal ModelTreatmentDosingOutcomeReference
NSG mice with Jeko-1-Luc cellsThis compound10, 30, or 100 mg/kg (oral, daily for 21 days)Suppressed Jeko-1 cell engraftment in the bone marrow and prolonged survival[1][5]

Signaling Pathways and Experimental Workflows

Canonical BCR Signaling Pathway

The B-cell receptor is a multi-protein complex that, upon antigen binding, initiates a signaling cascade crucial for B-cell survival, proliferation, and differentiation.[8] Key mediators include the SRC family kinase LYN, spleen tyrosine kinase (SYK), and Bruton's tyrosine kinase (BTK), which propagate the signal to downstream effectors like phospholipase Cγ2 (PLCγ2), leading to the activation of transcription factors such as NF-κB.[2][8]

Canonical_BCR_Signaling_Pathway Antigen Antigen BCR BCR (mIg, Igα/Igβ) Antigen->BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC PKC DAG->PKC activates Proliferation Survival & Proliferation Ca_release->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation DS68591889_Effect_on_BCR_Signaling This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_PE ↓ PS & PE PTDSS1->PS_PE leads to PIP ↑ Phosphoinositides PTDSS1->PIP leads to Membrane Altered Membrane Composition PS_PE->Membrane PIP->Membrane BCR_Activation Lowered BCR Activation Threshold Membrane->BCR_Activation BCR_Hyperactivation BCR Hyperactivation BCR_Activation->BCR_Hyperactivation Ca_Signaling ↑↑ Ca²⁺ Signaling BCR_Hyperactivation->Ca_Signaling Apoptosis Apoptosis Ca_Signaling->Apoptosis Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture B-cell lymphoma cells start->cell_culture treatment Treat cells with This compound cell_culture->treatment lipidomics Lipidomics Analysis (LC-MS/MS) treatment->lipidomics ca_flux Calcium Flux Assay (Flow Cytometry) treatment->ca_flux apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis xenograft In Vivo Xenograft Model treatment->xenograft data_analysis Data Analysis lipidomics->data_analysis ca_flux->data_analysis apoptosis->data_analysis xenograft->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for DS68591889 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS68591889 is a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), a key enzyme in the synthesis of phosphatidylserine (PS).[1][2][3] It does not exhibit inhibitory activity against PTDSS2.[1][2][3] The primary mechanism of action of this compound involves the induction of a phospholipid imbalance within cancer cells.[1][2] This disruption has been shown to negatively regulate B cell receptor (BCR)-induced calcium (Ca2+) signaling, ultimately leading to apoptotic cell death.[1] These characteristics make this compound a valuable tool for cancer research, particularly in the context of B cell lymphomas.[1][3]

Mechanism of Action

This compound specifically targets and inhibits PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) to PS.[3][4] This inhibition leads to a significant reduction in the cellular levels of PS and phosphatidylethanolamine (PE), and an increase in phosphoinositides.[3] In B cell lymphoma cells, this altered phospholipid landscape lowers the activation threshold for the B cell receptor (BCR).[3] Consequently, the BCR becomes hyperactivated, resulting in an aberrant and sustained increase in intracellular Ca2+ levels, which in turn triggers the apoptotic cascade and leads to cell death.[3]

This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS_PE Phosphatidylserine (PS) & Phosphatidylethanolamine (PE) PTDSS1->PS_PE Decreases PI Phosphoinositides (PI) PTDSS1->PI Increases BCR B Cell Receptor (BCR) Signaling PS_PE->BCR Modulates PI->BCR Modulates Ca2 Intracellular Ca2+ Signaling BCR->Ca2 Hyperactivates Apoptosis Apoptosis Ca2->Apoptosis Induces cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-8 cluster_3 Day 8 start Seed Cells treat Treat with this compound or Vehicle start->treat incubate Incubate for 4-6 Days treat->incubate end Assess Cell Viability incubate->end

References

Application Notes and Protocols for Testing DS68591889 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS68591889 is a potent and selective small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3] PTDSS1 is a key enzyme in the synthesis of phosphatidylserine (PS), an essential component of cellular membranes. By inhibiting PTDSS1, this compound disrupts phospholipid homeostasis, leading to downstream effects on cellular signaling and survival, particularly in cancer cells that exhibit a dependency on PS synthesis.[1][2][3][4] Notably, this compound shows high selectivity for PTDSS1 over its isoform PTDSS2.[1][2][3]

These application notes provide detailed protocols for a selection of in vitro assays to characterize the efficacy of this compound. The described methods will enable researchers to assess its impact on cell viability, its mechanism of action through phospholipid profiling, and its effects on specific signaling pathways.

Mechanism of Action: PTDSS1 Inhibition and Phospholipid Imbalance

This compound exerts its biological effects by directly inhibiting PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to PS.[4] This inhibition leads to a significant reduction in cellular PS and consequently PE levels, as PE can be produced from PS.[1][2][3][5] This disruption of the phospholipid balance has been shown to be particularly effective against cancer cells, such as B cell lymphomas, that are highly dependent on PS synthesis for survival.[4][5] The altered membrane composition can lead to hyperactivation of signaling pathways like the B cell receptor (BCR) pathway, ultimately inducing apoptosis.[2][5][6]

cluster_0 This compound Mechanism of Action This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS Phosphatidylserine (PS) (Decreased) PTDSS1->PS Synthesizes PI Phosphoinositides (PI) (Increased) PTDSS1->PI Indirectly Regulates PTDSS2 PTDSS2 (Not Inhibited) PE Phosphatidylethanolamine (PE) (Decreased) PS->PE Precursor for BCR B Cell Receptor (BCR) Signaling Hyperactivation PS->BCR Modulates Threshold PE->BCR Modulates Threshold PI->BCR Modulates Threshold Apoptosis Apoptosis BCR->Apoptosis Induces

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Viability and Proliferation Assay

This assay determines the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., B cell lymphoma lines like Jeko-1 or Ramos) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well.

  • Measurement: Shake the plates for 2 minutes to lyse the cells and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Cell LineThis compound IC₅₀ (nM)
Jeko-1Example Value
RamosExample Value
HeLaExample Value
Other Cell LineExample Value
Phospholipid Profiling by Mass Spectrometry

This method quantifies changes in the cellular phospholipidome following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HeLa or B cell lymphoma lines) in 6-well plates to ~80% confluency. Treat the cells with this compound at a concentration around its IC₅₀ and a vehicle control for 48 hours.

  • Lipid Extraction:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in 1 mL of ice-cold methanol.

    • Transfer to a glass tube and add 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 10 minutes at 4°C.

    • Add 500 µL of water and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

    • Collect the upper (organic) phase containing the lipids.

  • Sample Analysis: Dry the extracted lipids under a stream of nitrogen and reconstitute in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Data Acquisition and Analysis: Use a high-resolution mass spectrometer to identify and quantify different phospholipid species. Compare the lipid profiles of treated and untreated cells.

Data Presentation:

Phospholipid SpeciesFold Change (this compound vs. Control)
Phosphatidylserine (PS)Example Value
Phosphatidylethanolamine (PE)Example Value
Phosphatidylcholine (PC)Example Value
Phosphatidylinositol (PI)Example Value
B Cell Receptor (BCR) Signaling and Calcium Flux Assay

This assay measures the effect of this compound on BCR-induced calcium mobilization, a key downstream event in BCR signaling.

cluster_1 BCR Signaling Assay Workflow Start Start Step1 Treat cells with This compound or Vehicle Start->Step1 Step2 Load cells with calcium indicator dye Step1->Step2 Step3 Establish baseline fluorescence Step2->Step3 Step4 Stimulate BCR with anti-IgM antibody Step3->Step4 Step5 Measure fluorescence change (Calcium Flux) Step4->Step5 End End Step5->End

Caption: Workflow for the BCR signaling and calcium flux assay.

Protocol:

  • Cell Preparation: Culture Ramos cells and treat with this compound (e.g., 100 nM) or vehicle for 24-72 hours.

  • Dye Loading: Wash the cells and resuspend them in a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 30 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and resuspend in a calcium-containing buffer. Measure the baseline fluorescence using a flow cytometer or a fluorescence plate reader.

  • BCR Stimulation: Add an anti-IgM antibody to crosslink and activate the BCR.

  • Calcium Flux Measurement: Immediately after adding the antibody, continuously measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.

  • Data Analysis: Quantify the peak fluorescence intensity and the area under the curve to compare the calcium response between this compound-treated and control cells.

Data Presentation:

TreatmentPeak Fluorescence Intensity (Arbitrary Units)
Vehicle ControlExample Value
This compoundExample Value
Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in response to this compound treatment.

Protocol:

  • Cell Treatment: Treat cells (e.g., Ramos) with various concentrations of this compound for 48-72 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Data Presentation:

This compound Concentration (nM)% Early Apoptotic Cells% Late Apoptotic Cells
0 (Vehicle)Example ValueExample Value
10Example ValueExample Value
100Example ValueExample Value
1000Example ValueExample Value

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for evaluating the efficacy and mechanism of action of this compound. By systematically assessing its impact on cell viability, phospholipid composition, and key signaling pathways, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. The provided protocols and data presentation formats are intended to facilitate consistent and comparable experimental outcomes.

References

Application Notes and Protocols for DS68591889 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration and evaluation of DS68591889, a selective Phosphatidylserine Synthase 1 (PTDSS1) inhibitor, in mouse xenograft models of B cell lymphoma. The following protocols and data are derived from preclinical studies and are intended for research purposes.

Introduction

This compound is a potent and orally active inhibitor of PTDSS1, an enzyme crucial for the synthesis of phosphatidylserine (PS).[1][2] By selectively inhibiting PTDSS1 over PTDSS2, this compound induces a significant imbalance in the phospholipid composition of cancer cell membranes.[1] This disruption has been shown to be particularly effective against B cell lymphomas, where it leads to hyperactivation of the B cell receptor (BCR) signaling pathway, resulting in increased intracellular calcium levels and subsequent apoptotic cell death.[3] In vivo studies utilizing mouse xenograft models have demonstrated that oral administration of this compound effectively suppresses tumor growth and prolongs the survival of the animals.[2][3]

Mechanism of Action: PTDSS1 Inhibition and BCR Signaling Hyperactivation

This compound targets PTDSS1, leading to a reduction in cellular levels of phosphatidylserine (PS) and phosphatidylethanolamine (PE), and an increase in phosphoinositides.[3] This alteration in the membrane phospholipidome lowers the activation threshold of the B cell receptor (BCR).[3] Consequently, this leads to an aberrant increase in downstream Ca2+ signaling, which ultimately triggers apoptosis in malignant B cells.[1][3]

DS68591889_Mechanism_of_Action cluster_0 Cell Membrane This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS Phosphatidylserine (PS)↓ PTDSS1->PS Synthesizes BCR B Cell Receptor (BCR) PS->BCR Modulates Threshold Phosphoinositides Phosphoinositides↑ Phosphoinositides->BCR Lowers Threshold Ca_Signaling Ca2+ Signaling↑ BCR->Ca_Signaling Hyperactivates Apoptosis Apoptosis Ca_Signaling->Apoptosis Induces

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a Jeko-1 mantle cell lymphoma intravenous xenograft model.

Table 1: Effect of this compound on Jeko-1 Cell Engraftment

Treatment GroupDose (mg/kg, oral, once daily)Bioluminescence (Total Flux, p/s) on Day 21
Vehicle (0.5% Methylcellulose)-High
This compound10Suppressed
This compound30Suppressed
This compound100Suppressed

Note: "Suppressed" indicates a statistically significant reduction in bioluminescent signal compared to the vehicle control group, as reported in preclinical studies.

Table 2: Effect of this compound on Survival

Treatment GroupDose (mg/kg, oral, once daily for 21 days)Outcome
Vehicle (0.5% Methylcellulose)--
This compound30Prolonged survival
This compound100Prolonged survival

Note: "Prolonged survival" indicates a statistically significant increase in the lifespan of treated mice compared to the vehicle control group.

Experimental Protocols

Protocol 1: Establishment of a Jeko-1 Intravenous Xenograft Mouse Model

This protocol describes the establishment of a disseminated B cell lymphoma model using the Jeko-1 cell line, which is essential for evaluating the systemic efficacy of this compound.

Materials:

  • Jeko-1 human mantle cell lymphoma cells (luciferase-expressing)

  • Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) with 27-30 gauge needles

Procedure:

  • Culture Jeko-1 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells per 100 µL.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension (5 x 10^6 cells) into the lateral tail vein of each mouse.

  • Monitor the mice for signs of tumor engraftment and overall health. Engraftment can be monitored via bioluminescence imaging starting from day 7 post-injection.

Protocol 2: Oral Administration of this compound

This protocol details the preparation and administration of this compound to the established xenograft models.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

  • Balance and weighing paper

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired doses (10, 30, or 100 mg/kg) and the number of mice.

  • Prepare the vehicle solution of 0.5% methylcellulose in sterile water.

  • Weigh the appropriate amount of this compound and suspend it in the vehicle to achieve the final desired concentrations. Ensure a homogenous suspension by vortexing or brief sonication.

  • Administer the this compound suspension or vehicle control orally to the mice using a gavage needle. The typical administration volume is 100 µL.

  • Treatment is typically administered once daily for a period of 21 days.

  • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

Protocol 3: Assessment of Tumor Burden by Bioluminescence Imaging

This protocol outlines the non-invasive monitoring of tumor growth and response to treatment.

Materials:

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin potassium salt

  • Sterile PBS

  • Anesthesia system (isoflurane)

Procedure:

  • Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).

  • Anesthetize the tumor-bearing mice.

  • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.

  • Wait for 10-15 minutes for the substrate to distribute throughout the body.

  • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Acquire bioluminescent images. The exposure time may need to be adjusted based on the signal intensity.

  • Quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest (ROI) covering the whole body or specific areas of tumor localization.

  • Perform imaging at regular intervals (e.g., weekly) to monitor tumor progression and treatment response.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study evaluating this compound in a mouse xenograft model.

Experimental_Workflow cluster_workflow This compound In Vivo Efficacy Study Workflow start Start cell_culture Jeko-1 Cell Culture start->cell_culture xenograft Intravenous Xenograft Establishment cell_culture->xenograft randomization Randomization of Mice xenograft->randomization treatment This compound Administration (21 days) randomization->treatment monitoring Tumor Burden Monitoring (Bioluminescence) treatment->monitoring Weekly survival Survival Analysis treatment->survival monitoring->survival end End of Study survival->end

References

Application Notes: Determining the Optimal Concentration of DS68591889 for Ramos Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DS68591889, a selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), in studies involving the Ramos human Burkitt's lymphoma cell line. The information presented here is curated from publicly available research to assist in the design and execution of experiments to determine the optimal concentration of this compound for inducing desired cellular effects, such as apoptosis.

Introduction

This compound is a potent and selective inhibitor of PTDSS1, an enzyme crucial for the synthesis of phosphatidylserine (PS), a key component of cell membranes. Inhibition of PTDSS1 by this compound leads to an imbalance in the phospholipid composition of the cell membrane in B-cell lymphoma cells.[1][2] This imbalance results in the hyperactivation of the B-cell receptor (BCR) signaling pathway, leading to elevated intracellular calcium levels and subsequent programmed cell death (apoptosis).[1][2] The Ramos cell line, being a model for Burkitt's lymphoma, is particularly sensitive to the effects of this compound.[1][2]

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound on B-cell lymphoma cell lines, with a focus on Ramos cells.

Table 1: Dose-Response of this compound on B-Cell Lymphoma Cell Lines

Concentration Range (nM)Cell Line TypeDurationObserved EffectReference
0.1 - 1000Malignant B-cell lymphoma-derived lines4-6 daysStrong suppression of growth[1]
100Ramos3 daysEnhanced BCR-induced Ca2+ signaling and cell apoptosis[1]

Note: A specific IC50 value for this compound in Ramos cells is not explicitly available in the reviewed literature. The optimal concentration for specific experimental goals should be determined empirically within the effective range.

Table 2: Qualitative Effects of this compound on Ramos Cells

Concentration (nM)DurationCellular EffectDownstream ConsequencesReference
10024 hoursIncreased PIP level, altered phospholipid metabolismChanges in BCR-induced Ca2+ response[1]
1003 daysIncreased IP1 production, changes in PI4P and PI(4,5)P2 levelsEnhanced BCR-induced Ca2+ signaling and apoptosis[1]

Signaling Pathway

The mechanism of action of this compound in Ramos cells involves the inhibition of PTDSS1, which sets off a cascade of events culminating in apoptosis.

DS68591889_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum BCR B-Cell Receptor (BCR) PLCg2 PLCγ2 BCR->PLCg2 Activates PIP2 PI(4,5)P2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca_channel Ca2+ Channel IP3->Ca_channel Opens Ca_influx Increased Intracellular Ca2+ Ca_channel->Ca_influx Mediates PTDSS1 PTDSS1 Phospholipid_Imbalance Phospholipid Imbalance PTDSS1->Phospholipid_Imbalance Leads to This compound This compound This compound->PTDSS1 Inhibits Phospholipid_Imbalance->BCR Hyperactivates Apoptosis Apoptosis Ca_influx->Apoptosis Induces

Caption: this compound inhibits PTDSS1, causing phospholipid imbalance and BCR hyperactivation, leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ramos Cell Culture

Objective: To maintain a healthy and viable culture of Ramos cells for downstream experiments.

Materials:

  • Ramos cell line (e.g., ATCC® CRL-1596™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Centrifuge

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Quickly thaw the cryovial of Ramos cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cells to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

    • Subculture the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium at the desired seeding density.

  • Cell Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer and count the viable (unstained) and non-viable (blue) cells under a microscope.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of different concentrations of this compound on the viability of Ramos cells.

Materials:

  • Ramos cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Ramos cells in 96-well plate prepare_drug Prepare serial dilutions of this compound add_drug Add this compound dilutions to wells prepare_drug->add_drug incubate Incubate for desired time (e.g., 72h) add_drug->incubate add_mts Add MTS reagent to each well incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Read absorbance at 490 nm incubate_mts->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve

Caption: Workflow for determining cell viability using the MTS assay.

Protocol:

  • Seed Ramos cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 nM to 10 µM) to identify the active range.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic Ramos cells after treatment with this compound.

Materials:

  • Ramos cells

  • Complete growth medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Experimental Workflow:

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Ramos cells with This compound (e.g., 100 nM) incubate Incubate for desired time (e.g., 72h) treat_cells->incubate harvest_cells Harvest and wash cells incubate->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark acquire_data Acquire data on flow cytometer incubate_dark->acquire_data analyze_plots Analyze dot plots to quantify apoptotic cell populations acquire_data->analyze_plots

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.

Protocol:

  • Treat Ramos cells with the desired concentrations of this compound (e.g., a range around 100 nM) and a vehicle control for the chosen duration (e.g., 72 hours).

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion

This compound presents as a valuable tool for studying the consequences of PTDSS1 inhibition in B-cell lymphoma models like the Ramos cell line. Based on available data, a concentration of 100 nM is a robust starting point for inducing apoptosis. However, it is highly recommended that researchers perform dose-response experiments to determine the optimal concentration for their specific experimental setup and desired outcomes. The protocols and data presented in these application notes serve as a comprehensive resource to guide these studies.

References

Application Note: PTDSS1 Inhibition Induces Potent Cytotoxicity in Jeko-1 Mantle Cell Lymphoma Cells via Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mantle Cell Lymphoma (MCL) is an aggressive subtype of non-Hodgkin lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to overexpression of Cyclin D1.[1][2] The Jeko-1 cell line, derived from a patient with MCL, is a widely used preclinical model for studying MCL biology and evaluating novel therapeutic agents.[3][4] Recent research has identified that cancer cells can reprogram their lipid metabolism to support survival and proliferation.[5][6] Phosphatidylserine (PS) is a critical phospholipid, and its synthesis is a potential therapeutic target.[7] In mammals, Phosphatidylserine Synthase 1 (PTDSS1) is a key enzyme that synthesizes PS from phosphatidylcholine.[5][8]

Recent studies have demonstrated that B cell lymphomas, including the Jeko-1 cell line, are highly dependent on PS synthesis for survival.[5][6] Inhibition of PTDSS1 with specific small molecule inhibitors (PTDSS1i) disrupts the phospholipid balance in the cell membrane. This disruption leads to hyperactivation of the B-cell receptor (BCR) pathway, causing elevated intracellular calcium signaling and subsequent apoptotic cell death.[5][9][10] This application note summarizes the effects of PTDSS1i treatment on the Jeko-1 cell line and provides detailed protocols for assessing its efficacy.

Results

Treatment of Jeko-1 cells with a selective PTDSS1 inhibitor (e.g., DS68591889) results in a dose-dependent decrease in cell viability and a significant induction of apoptosis.

Table 1: Effect of PTDSS1i on Jeko-1 Cell Viability This table presents representative data on the cytotoxic effect of a PTDSS1 inhibitor on Jeko-1 cells after 72 hours of treatment, as measured by a cell viability assay.

PTDSS1i Concentration (nM)Mean Cell Viability (% of Vehicle Control)Standard Deviation
0 (Vehicle)100.04.5
185.23.8
1051.65.1
5022.42.9
10010.31.8
5005.11.2

Table 2: Apoptosis Induction in Jeko-1 Cells by PTDSS1i Treatment This table summarizes flow cytometry data for apoptosis in Jeko-1 cells treated with PTDSS1i for 48 hours, using Annexin V and Propidium Iodide (PI) staining.

Treatment (100 nM PTDSS1i)Viable Cells (Annexin V-/PI-) (%)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Vehicle Control92.13.52.8
PTDSS1i Treated35.741.219.5

Table 3: Western Blot Analysis of Apoptosis Markers This table shows the relative protein expression levels of key apoptosis markers in Jeko-1 cells following 48-hour treatment with 100 nM PTDSS1i.

Protein TargetTreatmentRelative Band Intensity (Normalized to β-Actin)Fold Change (vs. Vehicle)
Pro-Caspase-3Vehicle Control1.001.0
Pro-Caspase-3PTDSS1i Treated0.28-3.6
Cleaved Caspase-3 Vehicle Control0.051.0
Cleaved Caspase-3 PTDSS1i Treated1.25+25.0
PARPVehicle Control1.001.0
PARPPTDSS1i Treated0.35-2.9
Cleaved PARP Vehicle Control0.081.0
Cleaved PARP PTDSS1i Treated1.58+19.8

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture Jeko-1 Cell Culture (Suspension) Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in Plates Harvest->Seed Treatment Treat with PTDSS1i (Dose-Response) Seed->Treatment Assay_Viability Cell Viability Assay (72h) MTS/CCK-8 Plate Reader Treatment->Assay_Viability Assay_Apoptosis Apoptosis Assay (48h) Annexin V/PI Staining Flow Cytometry Treatment->Assay_Apoptosis Assay_Western Western Blot (48h) Caspase-3, PARP Imaging Treatment->Assay_Western Conclusion Conclusion: PTDSS1i induces apoptosis Assay_Viability->Conclusion Assay_Apoptosis->Conclusion Assay_Western->Conclusion

Caption: Experimental workflow for assessing Jeko-1 response to PTDSS1i.

PTDSS1_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum BCR BCR Complex PLCg2 PLCγ2 BCR->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes Ca_Signal Aberrant Ca²⁺ Signaling PIP2->Ca_Signal Leads to PS_PM Phosphatidylserine (PS) PS_PM->BCR Maintains Homeostasis PTDSS1 PTDSS1 PTDSS1->BCR Lowers Activation Threshold (when inhibited) PS_ER PS PTDSS1->PS_ER PC Phosphatidylcholine (PC) PC->PTDSS1 PS_ER->PS_PM Transport PTDSS1i PTDSS1 Inhibitor PTDSS1i->PTDSS1 Inhibits Caspase Caspase Activation Ca_Signal->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: PTDSS1 inhibition signaling pathway leading to apoptosis.

Detailed Experimental Protocols

Jeko-1 Cell Culture and Maintenance

The Jeko-1 cell line is a human mantle cell lymphoma line that grows in suspension.[1]

  • Complete Growth Medium:

    • RPMI-1640 Medium

    • Add Fetal Bovine Serum (FBS) to a final concentration of 20%.[3]

    • Add Penicillin-Streptomycin solution to a final concentration of 1%.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculturing:

    • Monitor cell density. Do not allow the concentration to exceed 2.5 x 10⁶ cells/mL.

    • To passage, determine the viable cell density using a hemocytometer and Trypan Blue exclusion.

    • Dilute the cell suspension with fresh, pre-warmed complete growth medium to a seeding density of 1 x 10⁵ to 2 x 10⁵ viable cells/mL.[1][3]

    • Change medium 2 to 3 times per week.[3]

  • Cryopreservation:

    • Freeze cells in a solution of 70% complete medium, 20% FBS, and 10% DMSO.[3] Store vials in the vapor phase of liquid nitrogen.

Cell Viability (MTS/CCK-8) Assay Protocol

This protocol measures cell metabolic activity as an indicator of viability.[11][12]

  • Cell Seeding:

    • Harvest Jeko-1 cells from culture and perform a viable cell count.

    • Resuspend cells in complete growth medium to a concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension (10,000 cells/well) into the wells of a 96-well clear-bottom plate.[11]

  • Drug Treatment:

    • Prepare serial dilutions of the PTDSS1 inhibitor in complete growth medium at 2x the final desired concentration.

    • Add 100 µL of the 2x drug dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assay Procedure:

    • Add 20 µL of MTS reagent (or 10 µL of CCK-8 reagent) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.[11][13]

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background absorbance from wells with medium only.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

  • Cell Treatment:

    • Seed 1 x 10⁶ Jeko-1 cells in T25 flasks or 6-well plates.

    • Treat cells with the desired concentration of PTDSS1i (e.g., 100 nM) and a vehicle control for 48 hours.

  • Cell Harvesting and Staining:

    • Collect cells by centrifugation at 500 x g for 5 minutes. Be sure to collect cells from the supernatant as apoptotic cells may be floating.[15]

    • Wash the cell pellet twice with 1 mL of cold 1x PBS.[14]

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.[16]

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[14]

Western Blot for Apoptosis Markers

This protocol is for detecting the cleavage of Caspase-3 and its substrate PARP, which are hallmarks of apoptosis.[17][18]

  • Protein Extraction:

    • Treat 5-10 x 10⁶ Jeko-1 cells with PTDSS1i or vehicle for 48 hours.

    • Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Caspase-3 (detects pro- and cleaved forms), Cleaved Caspase-3, PARP (detects full-length and cleaved forms), and a loading control (e.g., β-Actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify band intensities relative to the loading control. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis induction.[19]

References

How to dissolve and store DS68591889 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for DS68591889

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of this compound (CAS No. 2488609-21-6), a selective and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3][4] this compound is a valuable tool for cancer research, particularly in the context of B cell lymphoma, as it induces phospholipid imbalance and negatively regulates B cell receptor (BCR)-induced Ca2+ signaling, leading to apoptotic cell death.[1][5][6]

Product Information

PropertyValue
IUPAC Name 7-(5-(2,2-difluoropropyl)-4-(4-(3-methyl-4-(trifluoromethoxy)phenoxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzo[d]oxazol-2(3H)-one[4]
Molecular Formula C₂₉H₂₁F₅N₄O₅[7]
Molecular Weight 600.50 g/mol [7]
CAS Number 2488609-21-6[1][7]
Target Phosphatidylserine Synthase 1 (PTDSS1)[1][2][5]

Solubility

This compound is soluble in various solvents, making it suitable for both in vitro and in vivo studies.

In Vitro Solubility
SolventConcentrationNotes
DMSO 10 mM[7][8]It is highly recommended to prepare a stock solution in DMSO.
In Vivo Formulation Solubility

For animal studies, this compound can be formulated in the following solvent systems to achieve a clear solution. It may be necessary to use heat and/or sonication to aid dissolution.[1]

Solvent SystemFinal Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline5 mg/mL (8.33 mM)
10% DMSO, 90% Corn Oil5 mg/mL (8.33 mM)

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution (In Vitro)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, tightly sealed vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

    For example, to prepare a 10 mM stock solution from 1 mg of this compound:

    Volume (L) = 0.001 g / (600.50 g/mol x 0.010 mol/L) = 0.0001665 L = 166.5 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[1] Store the aliquots as recommended in the storage section below.

Preparation of a 5 mg/mL Formulation for In Vivo Use

This protocol details the preparation of a 5 mg/mL working solution of this compound for oral administration in animal models.[1] It is recommended to prepare this solution fresh on the day of use.[1]

Materials:

  • 10 mM this compound in DMSO stock solution

  • PEG300

  • Tween-80

  • Saline

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL of working solution):

  • Add 100 µL of a 50 mg/mL DMSO stock solution (or an equivalent volume from a different concentration stock) to 400 µL of PEG300.

  • Mix the solution thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear and uniform. If necessary, use sonication to aid dissolution.

Storage and Stability

Proper storage of this compound is crucial to maintain its stability and efficacy.

FormStorage TemperatureDurationNotes
Solid 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.[4]
-20°CLong-term (months to years)Keep dry and protected from light.[4]
Stock Solution in DMSO -20°C1 monthProtect from light.[1] Aliquot to avoid freeze-thaw cycles.
-80°C6 monthsProtect from light.[1] Aliquot to avoid freeze-thaw cycles.
In Vivo Working Solution Room TemperatureSame day useIt is recommended to prepare fresh for each experiment.[1]

Note: Short periods at higher temperatures (less than one week), such as during shipping, are unlikely to significantly affect the product's life or efficacy.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

DS68591889_Signaling_Pathway cluster_cell B Cell This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits Phosphatidylserine Phosphatidylserine (PS) Synthesis PTDSS1->Phosphatidylserine Phospholipid_Imbalance Phospholipid Imbalance Phosphatidylserine->Phospholipid_Imbalance Maintains Balance BCR_Signaling BCR Signaling Phospholipid_Imbalance->BCR_Signaling Negatively Regulates Ca_Signaling Ca2+ Signaling BCR_Signaling->Ca_Signaling Apoptosis Apoptosis Ca_Signaling->Apoptosis

Caption: this compound inhibits PTDSS1, leading to apoptosis.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Start Start: this compound (Solid) Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Calculate Calculate DMSO Volume for 10 mM Weigh->Calculate Add_DMSO Add Anhydrous DMSO Calculate->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Aliquot Aliquot into Single-Use Vials Stock_Solution->Aliquot Store_20C Store at -20°C (1 Month) Aliquot->Store_20C Store_80C Store at -80°C (6 Months) Aliquot->Store_80C

Caption: Workflow for preparing and storing this compound stock solution.

References

Application Notes and Protocols: Cell-free PTDSS1 Activity Assay Using DS68591889

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylserine (PS) is a crucial phospholipid involved in various cellular processes, including signaling and apoptosis. Its synthesis is primarily catalyzed by two enzymes, Phosphatidylserine Synthase 1 (PTDSS1) and PTDSS2. These enzymes mediate the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to PS.[1][2] Dysregulation of PS synthesis has been implicated in several diseases, including cancer, making PTDSS1 a potential therapeutic target.[2][3]

This compound is a potent and selective inhibitor of PTDSS1, showing high selectivity over its isoform, PTDSS2.[1][4] This selectivity makes this compound a valuable tool for studying the specific roles of PTDSS1 in cellular pathways and for the development of targeted therapies. In various cancer cell lines, inhibition of PTDSS1 by this compound has been shown to induce an imbalance in phospholipids.[4][5]

This document provides detailed protocols for a cell-free enzymatic assay to measure PTDSS1 activity and its inhibition by this compound. The presented methodologies are designed to offer a robust framework for researchers investigating PTDSS1 function and screening for novel inhibitors.

Data Presentation

Inhibitory Activity of this compound against PTDSS1

The inhibitory effect of this compound on PTDSS1 can be quantified by determining the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). While the precise IC50 value is not publicly available in the reviewed literature, this compound is established as a potent PTDSS1 inhibitor.[1][4] The compound demonstrates high selectivity for PTDSS1 with no significant inhibitory activity observed against PTDSS2.[4]

CompoundTargetInhibitory ActivitySelectivityReference
This compoundPTDSS1Potent InhibitorHighly selective over PTDSS2[1][4]
Effects of this compound on Cellular Phospholipid Composition

Treatment of cells with this compound leads to significant alterations in the cellular phospholipid profile, underscoring the inhibitor's on-target effect.

Cell LineTreatment ConcentrationDurationObserved Effects on PhospholipidsReference
HeLa1 µM2 daysSubstantial loss of PS and PE. Slight decrease in PG and SM. Increase in PA.[4][5]
Ramos100 nM3 daysEnhancement of BCR-induced Ca2+ signaling and apoptosis.[4]

PS: Phosphatidylserine, PE: Phosphatidylethanolamine, PG: Phosphatidylglycerol, SM: Sphingomyelin, PA: Phosphatidic Acid, BCR: B-cell receptor.

Signaling Pathway

The following diagram illustrates the role of PTDSS1 in the glycerophospholipid biosynthesis pathway and the point of inhibition by this compound. PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) and, to a lesser extent, phosphatidylethanolamine (PE) to phosphatidylserine (PS) through a base-exchange reaction with L-serine.[1][6]

PTDSS1_Pathway cluster_substrates Substrates cluster_products Product PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 PE Phosphatidylethanolamine (PE) PE->PTDSS1 Serine L-Serine Serine->PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS This compound This compound This compound->Inhibition

Caption: PTDSS1 in Glycerophospholipid Metabolism.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines the major steps involved in the cell-free PTDSS1 activity assay using this compound.

Assay_Workflow Start Start: Prepare Reagents and PTDSS1-expressing Sf9 Cell Membranes Incubation Incubate Membrane Fraction with this compound and L-[¹⁴C]-serine Start->Incubation Reaction Reaction at 37°C for 20 min Incubation->Reaction Stop Stop Reaction and Wash Membranes Reaction->Stop Measure Measure Radioactivity (Scintillation Counting) Stop->Measure Analyze Analyze Data: Calculate % Inhibition and IC50 Measure->Analyze

Caption: Cell-free PTDSS1 Assay Workflow.

Protocol 1: Preparation of PTDSS1-Expressing Sf9 Cell Membrane Fraction

This protocol is adapted from general procedures for preparing membrane fractions from Sf9 insect cells.

Materials:

  • Sf9 cells expressing human PTDSS1

  • Lysis Buffer: 10 mM HEPES pH 7.5, 10 mM MgCl2, 20 mM KCl, supplemented with protease inhibitors

  • High-Salt Wash Buffer: Lysis Buffer containing 1 M NaCl

  • Storage Buffer: Lysis Buffer containing 40% glycerol

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Harvest Sf9 cells expressing PTDSS1 by centrifugation.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 100,000 x g to pellet the membranes.

  • Wash the membrane pellet by resuspending in Lysis Buffer and repeating the centrifugation.

  • Perform a high-salt wash by resuspending the pellet in High-Salt Wash Buffer followed by centrifugation to remove peripherally associated proteins.

  • Resuspend the final membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane fraction (e.g., using a Bradford assay).

  • Aliquot and store the membrane fraction at -80°C until use.

Protocol 2: Cell-Free PTDSS1 Activity Assay

This protocol is based on the methodology described by Omi et al. (2024).[3]

Materials:

  • PTDSS1-expressing Sf9 cell membrane fraction (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Reaction Buffer: 50 mM HEPES-NaOH pH 7.5, 5 mM CaCl2

  • L-[¹⁴C]-serine (1 µCi/mL)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the PTDSS1 membrane fraction and varying concentrations of this compound (or vehicle control, e.g., DMSO) in Reaction Buffer.

  • Pre-incubate the mixture for a designated period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding L-[¹⁴C]-serine to the mixture.

  • Incubate the reaction at 37°C for 20 minutes.[3]

  • Stop the reaction (e.g., by adding ice-cold wash buffer or by rapid filtration).

  • Wash the membranes to remove unincorporated L-[¹⁴C]-serine. This can be achieved by filtration through a glass fiber filter followed by several washes with an appropriate buffer.

  • Place the filter in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the PTDSS1 activity.[3]

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for utilizing the selective PTDSS1 inhibitor, this compound, in a cell-free enzymatic assay. These methodologies enable the detailed study of PTDSS1 activity, its inhibition kinetics, and the screening of potential therapeutic compounds targeting this important enzyme in phospholipid metabolism. The structured data presentation and clear experimental workflows are intended to facilitate the adoption of this assay in academic and industrial research settings.

References

Application Notes and Protocols for In Vivo Studies of DS68591889

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available in vivo dosing information and the mechanism of action for DS68591889, a selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). The protocols are based on published preclinical efficacy studies. Detailed toxicology and safety pharmacology data for this compound are not extensively available in the public domain.

Mechanism of Action

This compound selectively inhibits phosphatidylserine synthase 1 (PTDSS1), an enzyme responsible for the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC).[1][2] This inhibition leads to an imbalance in the phospholipid composition of the cell membrane, particularly in cancer cells that are highly dependent on PS synthesis, such as B cell lymphomas.[1][3] The disruption of phospholipid homeostasis results in the hyperactivation of the B cell receptor (BCR) signaling pathway, leading to increased intracellular calcium levels and ultimately inducing apoptosis (programmed cell death) in malignant B cells.[4][5]

Signaling Pathway of this compound in B-Cell Lymphoma

cluster_cell B-Cell Membrane cluster_downstream Cellular Response This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS Phosphatidylserine (PS) Synthesis PTDSS1->PS PL_Imbalance Phospholipid Imbalance PS->PL_Imbalance BCR B-Cell Receptor (BCR) Hyperactivation PL_Imbalance->BCR Ca_Influx Increased Intracellular Ca2+ Influx BCR->Ca_Influx Apoptosis Apoptosis Ca_Influx->Apoptosis

Caption: Signaling pathway of this compound in B-cell lymphoma.

In Vivo Efficacy Studies in a B-Cell Lymphoma Xenograft Model

Published preclinical studies have evaluated the in vivo efficacy of this compound in a mouse xenograft model of B-cell lymphoma.[4][6]

Experimental Protocol: In Vivo Efficacy Assessment

This protocol is based on the methodology described in the study by Omi et al., 2024.

1. Animal Model:

  • Species: Mouse

  • Strain: Female Non-obese diabetic/severe combined immunodeficient (NSG) mice

  • Age: 6 weeks old[4]

2. Tumor Model:

  • Cell Line: Jeko-1 cells expressing luciferase (Jeko-1-Luc)

  • Implantation: Intravenous injection of Jeko-1-Luc cells to establish a systemic disease model with bone marrow engraftment.[4]

3. Dosing and Administration:

  • Compound: this compound (also referred to as PTDSS1i)

  • Formulation: The specific vehicle for oral administration is not detailed in the available literature. A common formulation for similar compounds involves suspension in a vehicle such as 0.5% methylcellulose or a solution in a solvent mixture like DMSO and PEG300, further diluted in saline or water.

  • Route of Administration: Oral (p.o.)[4]

  • Dosing Regimen: Once daily[4]

  • Treatment Duration: 21 days[4]

4. Experimental Groups:

  • Vehicle control group

  • This compound treatment groups at varying dose levels.

5. Efficacy Endpoints:

  • Tumor Burden: Monitored by in vivo bioluminescence imaging to detect Jeko-1-Luc cell engraftment, particularly in the bone marrow.[3]

  • Survival: Overall survival of the mice in each treatment group.[3]

Summary of In Vivo Dosing for Efficacy Studies
ParameterDetailsReference
Animal Model 6-week-old female NSG mice[4]
Tumor Model Intravenous xenograft of Jeko-1-Luc cells[4]
Compound This compound[4]
Route Oral (p.o.)[4]
Dose Levels 10, 30, and 100 mg/kg[1]
Frequency Once daily[4]
Duration 21 days[4]
Reported Outcome Suppressed tumor cell engraftment and prolonged survival[1][3]

Experimental Workflow for In Vivo Efficacy Study

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Animal_Model Select 6-week-old female NSG mice Tumor_Implantation Intravenously inject Jeko-1-Luc cells Animal_Model->Tumor_Implantation Randomization Randomize mice into treatment groups Tumor_Implantation->Randomization Dosing Administer this compound (10, 30, 100 mg/kg) or vehicle orally, once daily for 21 days Randomization->Dosing Bioluminescence Monitor tumor burden via bioluminescence imaging Dosing->Bioluminescence Survival Record overall survival Dosing->Survival Data_Analysis Analyze tumor growth inhibition and survival data Bioluminescence->Data_Analysis Survival->Data_Analysis

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Toxicity and Safety Pharmacology

As of the latest available information, detailed public data from formal preclinical toxicology and safety pharmacology studies of this compound are limited. While related studies on potent and selective PTDSS1 inhibitors suggest a favorable safety profile without severe toxicity in vivo, specific quantitative data such as the Maximum Tolerated Dose (MTD), a comprehensive list of observed adverse events, or effects on the cardiovascular, respiratory, and central nervous systems are not available in the cited literature.[6]

For any new in vivo study, it is crucial to conduct preliminary dose-range-finding studies to determine the MTD and to closely monitor the animals for any signs of toxicity, including but not limited to:

  • Changes in body weight

  • Alterations in food and water consumption

  • Clinical signs of distress (e.g., changes in posture, activity, or grooming)

  • Hematological and clinical chemistry parameter changes

Standard safety pharmacology assessments would typically be required to evaluate the potential effects of this compound on vital organ systems before advancing to clinical trials.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by DS68591889

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS68591889 is a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), an enzyme crucial for the synthesis of phosphatidylserine (PS), a key component of cellular membranes.[1][2] Inhibition of PTDSS1 by this compound disrupts the phospholipid balance in the cell membrane, leading to a cascade of downstream signaling events that culminate in apoptosis, particularly in cancer cells that are highly dependent on PS synthesis, such as B cell lymphoma.[3][4] This document provides detailed protocols for analyzing the apoptotic effects of this compound using flow cytometry, along with an overview of the underlying signaling pathway.

Mechanism of Action: this compound-Induced Apoptosis

This compound selectively inhibits PTDSS1, leading to a reduction in cellular levels of phosphatidylserine and phosphatidylethanolamine, and an increase in phosphoinositides.[3][4] This altered phospholipid composition of the plasma membrane lowers the activation threshold of the B cell receptor (BCR).[3][4] The resulting hyperactivation of the BCR leads to an aberrant increase in intracellular calcium (Ca2+) signaling, which in turn triggers the apoptotic cascade.[3][4]

Signaling Pathway of this compound-Induced Apoptosis

DS68591889_Apoptosis_Pathway cluster_membrane Plasma Membrane BCR B Cell Receptor (BCR) Ca_Signaling Aberrant Ca2+ Signaling BCR->Ca_Signaling Hyperactivation This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibition PS_PE Reduced Phosphatidylserine (PS) & Phosphatidylethanolamine (PE) PTDSS1->PS_PE Synthesis Blocked PI Increased Phosphoinositides PTDSS1->PI Metabolic Shift PS_PE->BCR Lowers Activation Threshold PI->BCR Lowers Activation Threshold Apoptosis Apoptosis Ca_Signaling->Apoptosis Induction

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the general workflow for assessing apoptosis in cells treated with this compound using flow cytometry.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., B cell lymphoma lines) Treatment 2. Treatment with this compound (and vehicle control) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (e.g., centrifugation) Treatment->Harvesting Staining 4. Staining with Annexin V-FITC and PI Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptotic Cells) Flow_Cytometry->Data_Analysis Data_Interpretation cluster_quadrants Flow Cytometry Quadrants cluster_interpretation Cell Population Interpretation Q3 Q3 Annexin V- PI- Live Viable Cells Q3->Live Q4 Q4 Annexin V+ PI- Early_Apoptotic Early Apoptotic Cells Q4->Early_Apoptotic Q2 Q2 Annexin V+ PI+ Late_Apoptotic Late Apoptotic/ Necrotic Cells Q2->Late_Apoptotic Q1 Q1 Annexin V- PI+ Necrotic Necrotic Cells Q1->Necrotic

References

Troubleshooting & Optimization

Optimizing DS68591889 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DS68591889, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximum effect of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), showing high selectivity over PTDSS2.[1][2][3] PTDSS1 is an enzyme that synthesizes phosphatidylserine (PS) by incorporating serine into phosphatidylcholine (PC).[4][5][6] By inhibiting PTDSS1, this compound induces a significant imbalance in cellular phospholipids, leading to a substantial loss of PS and phosphatidylethanolamine (PE).[2][5] This imbalance has been shown to be particularly effective against B cell lymphomas, where it lowers the activation threshold for the B cell receptor (BCR).[5][6] This results in BCR hyperactivation, leading to elevated downstream Ca2+ signaling and ultimately, apoptotic cell death.[2][5][6]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound will be cell-line dependent. Based on available data, concentrations ranging from 10 nM to 1 µM have been shown to be effective. For example, in HeLa cells, concentrations between 10 nM and 1000 nM caused a significant loss of PS and PE after 2 days.[2] In Ramos cells, a B cell lymphoma line, 100 nM of this compound for 3 days was sufficient to enhance BCR-induced Ca2+ signaling and apoptosis.[2] We recommend performing a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 for your specific cell line.

Q3: What is a typical treatment duration to observe an effect?

A3: The treatment duration required to observe a significant effect will vary depending on the cell type and the experimental endpoint. In published studies, treatment durations for in vitro cell culture experiments have ranged from 24 hours to 6 days.[2]

  • Phospholipid changes: Alterations in phospholipid composition in HeLa cells were observed after 2 days of treatment.[2][4]

  • Signaling and Apoptosis: Enhanced BCR-induced Ca2+ signaling and apoptosis in Ramos cells were seen after 3 days.[2]

  • Cell Growth Inhibition: Strong suppression of growth in malignant B cell lymphoma-derived lines was observed between 4 to 6 days.[2]

For initial experiments, a time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal time point for your desired outcome.

Q4: Is this compound effective in vivo?

A4: Yes, this compound is orally active and has demonstrated efficacy in mouse xenograft models.[1][2] In a B cell lymphoma model using Jeko-1 cells, oral administration of this compound at doses of 10, 30, or 100 mg/kg suppressed tumor cell engraftment in the bone marrow and prolonged survival.[1][3][5]

Troubleshooting Guides

Issue: High variability in cell viability assay results.

  • Question: My cell viability results are inconsistent between experiments. What could be the cause?

  • Answer: High variability can stem from several factors.

    • Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment.

    • Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your media is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment.

    • Treatment Duration: For endpoint assays, ensure that the treatment duration is precisely controlled. Small variations in timing can lead to different outcomes, especially if the cells are rapidly dividing.

    • Assay Choice: The choice of viability assay can impact results. Assays based on metabolic activity (e.g., MTT, MTS) can sometimes be confounded by changes in cell metabolism that are independent of cell death. Consider using an assay that directly measures cell number (e.g., crystal violet staining) or cytotoxicity (e.g., LDH release) to confirm your findings.

Issue: Not observing the expected downstream signaling changes (e.g., Ca2+ influx).

  • Question: I've treated my B cell lymphoma cells with this compound but I'm not seeing the reported increase in BCR-induced Ca2+ signaling. What should I check?

  • Answer: This could be due to several experimental variables.

    • Treatment Pre-incubation Time: The phospholipid imbalance that primes the cells for BCR hyperactivation takes time to develop. Ensure you are pre-incubating the cells with this compound for a sufficient period (e.g., 48-72 hours) before stimulating the BCR.[2]

    • BCR Stimulant: Confirm that your BCR agonist (e.g., anti-IgM or anti-IgG) is potent and used at an optimal concentration.

    • Cell Line Dependency: The magnitude of the effect may be cell-line specific. The dependency on PTDSS1 for survival is a key factor, and some B cell lymphoma lines may be more sensitive than others.[5]

    • Calcium Imaging/Measurement: Ensure your calcium flux assay is properly calibrated and sensitive enough to detect changes. Check the health of the cells after loading with calcium indicators, as this process can sometimes stress the cells.

Data Presentation

Table 1: Summary of In Vitro Experimental Conditions and Effects

Cell LineConcentration RangeTreatment DurationObserved EffectCitation
HeLa10 nM - 1 µM2 daysSubstantial loss of PS and PE.[2][4]
Ramos100 nM3 daysEnhanced BCR-induced Ca2+ signaling and apoptosis.[2]
B cell lymphoma lines0.1 nM - 1 µM4-6 daysStrong suppression of cell growth.[2]
Panel of 47 Cancer LinesNot specifiedNot specifiedReduction of PS levels in a wide range of cell lines.[5]

Table 2: Summary of In Vivo Experimental Conditions

ModelCell LineDosingRouteEffectCitation
Mouse XenograftJeko-110, 30, or 100 mg/kgOralSuppressed tumor cell engraftment and prolonged survival.[1][3][5]

Experimental Protocols

Protocol 1: Dose-Response Curve using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density. Allow cells to adhere and resume growth for 18-24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the appropriate drug dilution or control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[this compound concentration]. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for PTDSS1 Expression

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTDSS1 (e.g., Abcam ab157222) overnight at 4°C. Also probe a separate membrane or strip the current one for a loading control (e.g., α-tubulin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize the PTDSS1 signal to the loading control.

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) BCR B Cell Receptor (BCR) PLCg2 PLCγ2 BCR->PLCg2 Activates IP3 IP3 PLCg2->IP3 Ca_channel Ca²⁺ Channel IP3->Ca_channel Opens Ca_influx Increased Ca²⁺ Influx Ca_channel->Ca_influx PTDSS1 PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS Phospholipid_Imbalance Phospholipid Imbalance (↓PS, ↓PE) PTDSS1->Phospholipid_Imbalance Regulates PC Phosphatidylcholine (PC) PC->PTDSS1 Serine Serine Serine->PTDSS1 This compound This compound This compound->PTDSS1 Inhibition Apoptosis Apoptosis Ca_influx->Apoptosis Leads to Phospholipid_Imbalance->BCR Lowers activation threshold

Caption: Signaling pathway of this compound in B cell lymphoma.

G start Start: Hypothesis (this compound affects cell line X) dose_response 1. Dose-Response Curve (e.g., 72h treatment) Determine IC50 start->dose_response time_course 2. Time-Course Experiment (at IC50 concentration) (e.g., 24, 48, 72, 96h) dose_response->time_course endpoint_assay 3. Select Endpoint Assay (Viability, Apoptosis, etc.) time_course->endpoint_assay optimal_time Identify Optimal Treatment Window endpoint_assay->optimal_time mechanism_study 4. Mechanistic Studies (at optimal dose/time) optimal_time->mechanism_study end End: Optimized Protocol mechanism_study->end

Caption: Experimental workflow for optimizing this compound treatment duration.

G start Problem: Inconsistent Viability Results q1 Are cells healthy and at consistent density? start->q1 sol1 Action: Review cell culture practices. Use cells in log phase. Standardize seeding density. q1->sol1 No q2 Is final DMSO concentration consistent and non-toxic? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Standardize final DMSO concentration (<0.5%). Use a consistent vehicle control. q2->sol2 No q3 Is the treatment duration precisely controlled? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Ensure exact timing for compound addition and assay readout across all plates and experiments. q3->sol3 No q4 Consider Assay Type q3->q4 Yes a3_yes Yes a3_no No sol4 Action: Confirm results with an orthogonal assay (e.g., LDH release or direct cell count) to rule out metabolic artifacts. q4->sol4

Caption: Troubleshooting logic for inconsistent cell viability results.

References

Potential off-target effects of PTDSS1 inhibitor DS68591889

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the PTDSS1 inhibitor, DS68591889. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Phosphatidylserine Synthase 1 (PTDSS1).[1] PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential component of cell membranes.[2][3] Inhibition of PTDSS1 by this compound leads to a reduction in PS levels.[4]

Q2: What are the known on-target effects of this compound in B cell lymphoma models?

In B cell lymphoma cell lines, inhibition of PTDSS1 by this compound has been shown to cause an imbalance in membrane phospholipid composition, including a decrease in phosphatidylserine and phosphatidylethanolamine, and an increase in phosphoinositide levels.[4] This disruption leads to the hyperactivation of the B cell receptor (BCR) signaling pathway, resulting in a significant influx of calcium (Ca2+) and subsequent apoptotic cell death.[4][5]

Q3: Are there any published, specific off-target interactions for this compound?

Currently, publicly available literature does not contain detailed selectivity profiles, such as extensive kinome scans or broad safety pharmacology data, for this compound. The available studies emphasize its potency and selectivity for PTDSS1.[1] Therefore, specific unintended binding partners (off-targets) have not been characterized. The term "off-target" in the context of the current body of research often refers to the downstream cellular consequences of PTDSS1 inhibition rather than direct binding to other proteins.

Q4: What is "collateral lethality" and how does it relate to this compound?

Collateral lethality is a therapeutic strategy that targets a functional redundancy in cancer cells. In mammals, PS synthesis is carried out by two redundant enzymes, PTDSS1 and PTDSS2.[1] Some cancers have a deletion of the PTDSS2 gene. In these PTDSS2-deficient cancers, the cells become solely dependent on PTDSS1 for PS synthesis.[1] Inhibition of PTDSS1 with this compound in these PTDSS2-deleted tumors leads to cell death, a concept known as synthetic lethality.[1]

Troubleshooting Guide

Researchers using this compound may encounter unexpected results. This guide provides a framework to help determine if these observations are due to the known on-target effects of PTDSS1 inhibition or potential, uncharacterized off-target interactions.

Issue 1: Unexpected Cell Death in a Non-B Cell Lymphoma Model

Potential Cause: While the primary characterized effect of this compound is in B cell lymphoma, inhibition of a fundamental process like PS synthesis could have effects in other cell types, particularly those with a high demand for membrane synthesis or those with underlying vulnerabilities in lipid metabolism.

Troubleshooting Steps:

  • Assess PTDSS2 Status: Determine the expression or genomic status of PTDSS2 in your cell model. Cells with low or absent PTDSS2 expression may be particularly sensitive to PTDSS1 inhibition.[1]

  • Rescue Experiment: Supplement the culture media with phosphatidylserine. If the observed phenotype is due to on-target PTDSS1 inhibition, the addition of exogenous PS may rescue the effect.[4]

  • Use a Structurally Unrelated PTDSS1 Inhibitor: If available, compare the effects of this compound with another PTDSS1 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Knockdown/Knockout of PTDSS1: Use genetic methods like siRNA or CRISPR to reduce PTDSS1 expression. If the phenotype of PTDSS1 knockdown/knockout mimics the effect of this compound treatment, this strongly suggests an on-target effect.[1]

Issue 2: Alterations in Signaling Pathways Unrelated to BCR Signaling

Potential Cause: Phosphatidylserine and other phospholipids are involved in a multitude of cellular signaling events at the plasma membrane and organelle membranes. Disrupting their homeostasis can have wide-ranging and cell-type-specific consequences. For instance, inhibition of PTDSS1 in PTDSS2-depleted cells can activate the endoplasmic reticulum (ER) stress response.[1]

Troubleshooting Steps:

  • Lipidomic Analysis: Perform lipidomics to confirm changes in the cellular levels of phosphatidylserine and other phospholipids upon treatment with this compound.

  • Investigate Downstream of Phospholipid Imbalance: The observed signaling alterations may be a secondary consequence of the primary phospholipid imbalance. For example, changes in phosphoinositide levels can affect PI3K/AKT signaling.[5][6]

  • Literature Review on Lipid-Signaling Crosstalk: Research the known roles of PS and other phospholipids in the signaling pathway of interest. The observed effect might be a known, though perhaps indirect, consequence of altering membrane composition.

Experimental Protocols

Phosphatidylserine Rescue Experiment

  • Cell Seeding: Plate cells at the desired density in a multi-well plate.

  • Preparation of PS Liposomes: Prepare liposomes containing phosphatidylserine. A common method involves drying the lipid under nitrogen, followed by hydration in serum-free media and sonication to create small unilamellar vesicles.

  • Treatment: Add this compound at the desired concentration. Concurrently, treat a set of wells with both this compound and the prepared PS liposomes. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired period.

  • Endpoint Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis, signaling pathway activation).

Visualizations

PTDSS1_Inhibition_Pathway cluster_Membrane Cell Membrane cluster_Cytosol Cytosol PTDSS1 PTDSS1 PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis catalyzes BCR B Cell Receptor (BCR) PTDSS1->BCR This compound This compound This compound->PTDSS1 inhibits PS_synthesis->BCR maintains normal membrane environment Ca_channel Calcium Channels BCR->Ca_channel activates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis triggers

Caption: On-target signaling pathway of this compound in B cell lymphoma.

Troubleshooting_Workflow cluster_on_target On-Target Effect Investigation cluster_off_target Potential Off-Target Investigation start Unexpected Phenotype Observed with this compound is_bcl Is the model B cell lymphoma? start->is_bcl rescue_exp Perform PS Rescue Experiment is_bcl->rescue_exp Yes is_bcl->rescue_exp No phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued knockdown_exp Compare with PTDSS1 Knockdown/Knockout phenotype_rescued->knockdown_exp No on_target Likely On-Target Effect phenotype_rescued->on_target Yes phenotype_mimicked Phenotype Mimicked? knockdown_exp->phenotype_mimicked phenotype_mimicked->on_target Yes unrelated_inhibitor Test Structurally Unrelated Inhibitor phenotype_mimicked->unrelated_inhibitor No off_target Potential Off-Target Effect (Further investigation needed) unrelated_inhibitor->off_target

Caption: Troubleshooting workflow to distinguish on-target vs. potential off-target effects.

References

Managing cytotoxicity of DS68591889 in normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: DS68591889 is a hypothetical compound developed for illustrative purposes. The information provided below is based on established principles of pharmacology and cell biology and is intended to guide researchers in troubleshooting common issues related to in vitro cytotoxicity.

Introduction

This compound is a novel small molecule inhibitor designed to target the pro-survival protein B-cell lymphoma 2 (Bcl-2), a key regulator of the intrinsic apoptotic pathway. By binding to the BH3 domain of Bcl-2, this compound disrupts its interaction with pro-apoptotic proteins (e.g., Bax, Bak), thereby promoting cancer cell death. While highly effective in various cancer cell lines, this compound can exhibit cytotoxicity in normal, non-cancerous cell lines, primarily through off-target effects on mitochondrial function and the induction of oxidative stress. This guide provides troubleshooting strategies and detailed protocols to help researchers manage and mitigate these cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity in my normal cell lines at concentrations effective against cancer cells?

A1: The cytotoxicity of this compound in normal cells can stem from several factors. Primarily, off-target effects on mitochondrial respiratory chain complexes can lead to decreased ATP production and an increase in reactive oxygen species (ROS). Additionally, some normal cell types may have a lower threshold for apoptosis induction, making them more sensitive to Bcl-2 inhibition.

Q2: What is the recommended concentration range for this compound in normal cell lines?

A2: It is crucial to perform a dose-response curve for each specific normal cell line. Generally, a starting range of 0.1 µM to 20 µM is recommended to determine the IC50 (half-maximal inhibitory concentration). For experiments aiming to minimize cytotoxicity, working at concentrations below the IC20 is advisable.

Q3: Are there any known co-treatments to reduce the cytotoxicity of this compound in normal cells?

A3: Co-treatment with antioxidants, such as N-acetylcysteine (NAC), has been shown to mitigate ROS-induced cytotoxicity. Pre-incubating cells with a low dose of NAC (e.g., 1-5 mM) for 2-4 hours before adding this compound can be effective.

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

A4: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the standard method.[1][2] Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[1][2]

Q5: What are the best cell-based assays to quantify the cytotoxicity of this compound?

A5: The MTT assay is a reliable method for assessing metabolic activity, which correlates with cell viability.[3][4][5] For a more direct measure of cell death, the LDH release assay, which quantifies membrane integrity, is recommended.[6][7][8]

Troubleshooting Guides

Problem 1: High variance in cytotoxicity results between experiments.
  • Potential Cause: Inconsistent cell health, passage number, or seeding density.

  • Solution:

    • Use cells within a consistent and low passage number range.

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Optimize and strictly control the cell seeding density for each experiment.[9]

  • Potential Cause: Instability of this compound in solution.

  • Solution:

    • Prepare fresh stock solutions of this compound in DMSO for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution.

    • Store the stock solution at -80°C in small aliquots.

Problem 2: Unexpectedly high cytotoxicity at very low concentrations.
  • Potential Cause: The specific normal cell line is highly sensitive to mitochondrial disruption.

  • Solution:

    • Measure mitochondrial membrane potential using a fluorescent probe like TMRE or JC-1 to assess mitochondrial health post-treatment.

    • Assess cellular ATP levels to determine the impact on energy metabolism.

  • Potential Cause: Synergistic cytotoxic effects with components in the cell culture medium.

  • Solution:

    • Test the cytotoxicity of this compound in a serum-free medium for a short duration to see if serum components are a factor.

    • Ensure that other supplements in the medium do not have known interactions that could enhance cytotoxicity.

Problem 3: Antioxidant co-treatment is not reducing cytotoxicity.
  • Potential Cause: Cytotoxicity is primarily driven by on-target Bcl-2 inhibition rather than off-target oxidative stress.

  • Solution:

    • Perform a Western blot to assess the levels of key apoptotic proteins (e.g., cleaved Caspase-3, PARP) to confirm the activation of the apoptotic pathway.

    • Consider using a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the observed cell death is caspase-dependent.

  • Potential Cause: The concentration of the antioxidant is insufficient or the pre-incubation time is too short.

  • Solution:

    • Perform a dose-response experiment with the antioxidant to find the optimal protective concentration.

    • Increase the pre-incubation time with the antioxidant to allow for sufficient cellular uptake and effect.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTypeIC50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Carcinoma5.1
HCT116Colon Carcinoma3.8
HEK293Normal Human Embryonic Kidney15.2
HUVECNormal Human Umbilical Vein Endothelial18.9
MRC-5Normal Human Lung Fibroblast22.4

Table 2: Effect of N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in MRC-5 Cells

TreatmentCell Viability (%)
Vehicle Control100 ± 4.2
This compound (20 µM)45 ± 3.5
NAC (5 mM)98 ± 2.9
This compound (20 µM) + NAC (5 mM)78 ± 4.1

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Off-Target Cytotoxicity This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits BaxBak Bax/Bak Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Forms pores in CytoC Cytochrome c Mito->CytoC Releases Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis DS68591889_off This compound Mito_off Mitochondrial Respiratory Chain DS68591889_off->Mito_off Inhibits ROS Increased ROS Mito_off->ROS OxStress Oxidative Stress & Cell Damage ROS->OxStress

Caption: Signaling pathway of this compound's on-target and off-target effects.

G start Start: High Cytotoxicity in Normal Cells q1 Is cytotoxicity reproducible? start->q1 sol1 Optimize Protocol: - Consistent passage # - Log phase growth - Consistent seeding q1->sol1 No q2 Is it apoptosis or necrosis? q1->q2 Yes sol1->q1 sol2 Perform Annexin V/PI Staining q2->sol2 q3 Is ROS involved? sol2->q3 sol3 Measure ROS levels (e.g., DCFDA assay) q3->sol3 q4 Can antioxidants rescue cells? sol3->q4 sol4 Co-treat with NAC q4->sol4 end_ros Conclusion: ROS-mediated off-target effect sol4->end_ros Yes end_on_target Conclusion: On-target apoptotic effect sol4->end_on_target No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Mitigation Strategy seed 1. Seed normal cells in 96-well plates treat 2. Treat with this compound dose-response (24-72h) seed->treat viability 3. Assess viability (MTT or LDH assay) treat->viability apoptosis 4. Detect Apoptosis (Annexin V/PI staining) viability->apoptosis ros 5. Measure ROS (DCFDA assay) apoptosis->ros cotreat 6. Co-treat with antioxidant (e.g., NAC) ros->cotreat reassess 7. Re-assess viability and ROS levels cotreat->reassess

Caption: Experimental workflow for managing cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell metabolic activity.[3][5]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and/or co-treatments) and incubate for the desired period (e.g., 24, 48, 72 hours). Include vehicle-treated control wells.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Staining for Apoptosis Detection

This protocol is based on standard methods for detecting apoptosis by flow cytometry.[1][2][10][11]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with this compound for the desired time.

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.[2]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][2]

DCFDA Assay for Intracellular ROS Measurement

This protocol uses DCFDA (2',7'-dichlorofluorescin diacetate) to measure hydroxyl, peroxyl, and other reactive oxygen species.[12][13][14]

  • Materials:

    • DCFDA / H2DCFDA - Cellular ROS Assay Kit

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with 1X Assay Buffer.

    • Add 100 µL of 20 µM DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[12][14]

    • Wash the cells once with 1X Assay Buffer.

    • Add 100 µL of the desired concentration of this compound (prepared in Assay Buffer or culture medium). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

    • Measure the fluorescence intensity immediately (for kinetic reading) or after a set incubation period (e.g., 1-6 hours) using a fluorescence microplate reader with excitation/emission at 485/535 nm.[13]

References

How to mitigate DS68591889 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of DS68591889 in long-term experiments. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during the handling, storage, and application of this selective PTDSS1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound upon receipt?

A: Upon receipt, this compound, typically supplied as a lyophilized powder, should be stored at -20°C for short-term storage and -80°C for long-term storage. The container should be tightly sealed and protected from light and moisture to prevent degradation.

Q2: How should I prepare and store stock solutions of this compound?

A: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity dimethyl sulfoxide (DMSO). To avoid repeated freeze-thaw cycles, which can lead to compound degradation, the stock solution should be aliquoted into single-use volumes. These aliquots should be stored at -80°C and protected from light. When stored properly, DMSO stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[1]

Q3: My experimental results with this compound are inconsistent. What could be the cause?

A: Inconsistent results can stem from several factors, including the degradation of this compound in your experimental setup. This can be due to instability in the cell culture medium, repeated freeze-thaw cycles of stock solutions, or exposure to light. It is also crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your specific cell line (typically below 0.5%).

Q4: I am observing a decrease in the activity of this compound over the course of my long-term cell culture experiment. What are the likely causes?

A: A gradual loss of activity in long-term experiments is often indicative of compound degradation in the aqueous cell culture medium at 37°C. The primary suspected degradation pathways for this compound, based on its chemical structure, are hydrolysis of the amide bond and oxidation of the electron-rich aromatic rings. Additionally, the compound may adsorb to plasticware, reducing its effective concentration.

Q5: How often should I replenish this compound in my long-term cell culture experiment?

A: The frequency of replenishment will depend on the stability of this compound in your specific experimental conditions. A good starting point is to replenish the compound with every media change, which is typically every 2-3 days. To determine the optimal replenishment schedule, it is highly recommended to empirically measure the half-life of this compound in your cell culture medium using a stability-indicating assay.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS. Consider a cell-free assay if the target is known to confirm compound activity.
Gradual decrease in compound efficacy over several days. Degradation of this compound in the cell culture medium at 37°C.Increase the frequency of media and compound replenishment. Determine the half-life of this compound in your specific cell line and medium.
Inconsistent results between experiments. Inconsistent preparation of working solutions or degradation of stock solutions.Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cells appear stressed or die at all concentrations tested. The solvent (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture media is low and non-toxic to your specific cell line (typically <0.5% for DMSO).

Data on this compound Stability

The following table summarizes the expected stability of this compound under various storage and experimental conditions. This data is based on general principles of small molecule stability and should be confirmed empirically in your specific experimental system.

Form Solvent Storage Temperature Duration Expected Purity Recommendations
Lyophilized PowderN/A-20°C12 months>98%Keep desiccated and protected from light.
Lyophilized PowderN/A4°C3 months>98%For short-term storage only.
Stock SolutionAnhydrous DMSO-80°C6 months>99%Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
Stock SolutionAnhydrous DMSO-20°C1 month>99%For short-term storage of aliquots. Protect from light.
Working SolutionCell Culture Medium37°C24 hours85-95%Prepare fresh for each experiment. Replenish frequently in long-term cultures.
Working SolutionCell Culture Medium37°C72 hours60-80%Significant degradation may occur. Replenishment is critical.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable C18 column and UV detector

Methodology:

  • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile, low-binding microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.

  • Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent this compound compound.

  • Plot the concentration of this compound as a function of time to determine its degradation profile and half-life in your experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Hypothesized Degradation of this compound This compound This compound (Active) Hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->Hydrolysis Aqueous Media, 37°C Oxidation Oxidation (Aromatic Rings) This compound->Oxidation Oxygen, Light Inactive_Metabolites Inactive Metabolites Hydrolysis->Inactive_Metabolites Oxidation->Inactive_Metabolites

Caption: Hypothesized degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for Loss of Activity Start Loss of this compound Activity Observed Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw Cycles) Start->Check_Stock Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Issues Found Assess_Stability Assess Stability in Media (HPLC/LC-MS) Check_Stock->Assess_Stability Stock OK Prepare_Fresh->Assess_Stability Increase_Replenishment Increase Replenishment Frequency Assess_Stability->Increase_Replenishment Degradation Observed Check_DMSO Check Final DMSO Concentration Assess_Stability->Check_DMSO Stable Problem_Solved Problem Resolved Increase_Replenishment->Problem_Solved Reduce_DMSO Reduce DMSO Concentration Check_DMSO->Reduce_DMSO >0.5% Check_DMSO->Problem_Solved <0.5% Reduce_DMSO->Problem_Solved

Caption: Troubleshooting workflow for loss of this compound activity.

cluster_2 Mitigation Strategy Selection Start Planning Long-Term Experiment with this compound Duration Experiment Duration > 48 hours? Start->Duration Short_Term Standard Protocol: Prepare Fresh Working Solution Duration->Short_Term No Long_Term Determine Compound Half-Life in Experimental Media Duration->Long_Term Yes Half_Life Half-Life < 72 hours? Long_Term->Half_Life Frequent_Replenishment Replenish Media and Compound Every 24-48 Hours Half_Life->Frequent_Replenishment Yes Standard_Replenishment Replenish with Regular Media Changes (e.g., 72 hours) Half_Life->Standard_Replenishment No

Caption: Decision tree for selecting a mitigation strategy.

References

DS68591889 Technical Support Center: Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the selective PTDSS1 inhibitor, DS68591889, at different temperatures and pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. How should I store this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). The compound should be kept in a dry and dark environment.[1][2]

  • In Solvent (e.g., DMSO): Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is recommended to protect the solution from light.[3]

2. What solvents can I use to dissolve this compound?

This compound is soluble in DMSO at a concentration of up to 200 mg/mL (333.06 mM).[3] For in vivo studies, specific formulations have been described, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil, both achieving a solubility of 5 mg/mL.[3]

3. Is this compound stable in aqueous solutions and cell culture media?

While specific data on the stability of this compound in aqueous solutions at various pH levels is not publicly available, it is crucial to determine its stability under your specific experimental conditions. The compound has been used in cell culture experiments for up to 6 days, suggesting a degree of stability at 37°C in culture media.[3] However, the rate of degradation is unknown. It is recommended to perform a stability study to confirm its integrity over the course of your experiment.

4. How can I determine the stability of this compound under my experimental conditions?

A forced degradation study is a common approach to assess the stability of a compound under various stress conditions.[4][5] This involves exposing the compound to different temperatures, pH levels, and other conditions to identify potential degradation pathways and determine its stability profile.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in your experimental setup.Perform a stability study of this compound under your specific conditions (temperature, pH, buffer composition). Prepare fresh solutions for each experiment.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.If precipitation occurs, the use of heat and/or sonication can aid dissolution.[3] Consider using a co-solvent if compatible with your experimental system. Always check for precipitation before use.
Loss of compound activity over time The compound may be degrading in your storage or experimental conditions.Review your storage procedures. For working solutions, it is recommended to prepare them freshly and use them on the same day.[6]

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol provides a general framework for conducting a forced degradation study to determine the stability of this compound at different temperatures and pH values.

1. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Dilute the this compound stock solution into each buffer to a final working concentration (e.g., 10 µM).

2. Incubation at Different Temperatures:

  • Aliquot the working solutions into separate vials for each time point and temperature condition.

  • Incubate the vials at different temperatures relevant to your experimental procedures (e.g., 4°C, room temperature, 37°C, and an elevated temperature like 50°C to accelerate degradation).

3. Sample Collection and Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect samples from each condition.

  • Immediately quench any further degradation by freezing the samples at -80°C.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. This method should be able to separate the parent compound from any potential degradation products.

4. Data Analysis:

  • Quantify the peak area of the parent this compound peak at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Identify and quantify any major degradation products.

Data Presentation

The results of your stability study can be summarized in the following tables.

Table 1: Stability of this compound at Different Temperatures (pH 7.4)

Time (hours)% Remaining at 4°C% Remaining at Room Temp% Remaining at 37°C% Remaining at 50°C
0100100100100
2
4
8
24
48

Table 2: Stability of this compound at Different pH Values (37°C)

Time (hours)% Remaining at pH 3% Remaining at pH 5% Remaining at pH 7.4% Remaining at pH 9
0100100100100
2
4
8
24
48

Visualizations

The following diagrams illustrate the workflow for assessing the stability of this compound and a conceptual representation of its mechanism of action.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Outcome Stock Prepare this compound Stock Solution (DMSO) Working Prepare Working Solutions Stock->Working Buffers Prepare Buffers (Varying pH) Buffers->Working Incubate_Temp Incubate at Different Temperatures Working->Incubate_Temp Incubate_pH Incubate at Different pH Working->Incubate_pH Collect Collect Samples at Time Points Incubate_Temp->Collect Incubate_pH->Collect Analyze Analyze by HPLC Collect->Analyze Quantify Quantify Remaining Compound & Degradants Analyze->Quantify Profile Determine Stability Profile Quantify->Profile

Workflow for assessing the stability of this compound.

PTDSS1_Inhibition_Pathway This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS_Synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_Synthesis Phospholipid_Imbalance Phospholipid Imbalance PS_Synthesis->Phospholipid_Imbalance leads to BCR_Signaling BCR Signaling (in B-cell lymphoma) Phospholipid_Imbalance->BCR_Signaling dysregulates Apoptosis Apoptosis BCR_Signaling->Apoptosis induces

Mechanism of action of this compound in B-cell lymphoma.

References

Technical Support Center: Overcoming Resistance to DS68591889 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the PTDSS1 inhibitor, DS68591889, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), an enzyme responsible for the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC). By inhibiting PTDSS1, this compound induces a phospholipid imbalance in cancer cells, particularly affecting B cell lymphomas.[1][2] This imbalance leads to the hyperactivation of the B cell receptor (BCR) signaling pathway, causing an aberrant increase in intracellular calcium levels and subsequent induction of the endoplasmic reticulum (ER) stress response, ultimately resulting in apoptotic cell death.

Q2: My cancer cell line of interest is not responding to this compound treatment. What is a potential primary mechanism of resistance?

A2: A primary mechanism of resistance to this compound is the presence and activity of phosphatidylserine synthase 2 (PTDSS2). PTDSS1 and PTDSS2 have redundant functions in PS synthesis; PTDSS2 synthesizes PS from phosphatidylethanolamine (PE).[3] If cancer cells express sufficient levels of PTDSS2, they can compensate for the inhibition of PTDSS1, thus maintaining PS homeostasis and mitigating the cytotoxic effects of this compound. The efficacy of PTDSS1 inhibitors is significantly enhanced in cancer cells that have lost PTDSS2 expression.[3][4][5]

Q3: How can I determine if my cell line is likely to be resistant to this compound due to PTDSS2 expression?

A3: You can assess the potential for PTDSS2-mediated resistance by:

  • Gene Expression Analysis: Analyze the mRNA expression levels of both PTDSS1 and PTDSS2 in your cancer cell line using qPCR or by consulting publicly available cancer cell line databases.

  • Protein Expression Analysis: Perform a western blot to determine the protein levels of PTDSS1 and PTDSS2.

  • Genomic Analysis: Investigate if there is a loss of heterozygosity (LOH) or homozygous deletion of the PTDSS2 gene.[3][6][7][8][9] PTDSS2 is located at the 11p15.5 chromosomal locus, which is frequently lost in some cancers.[3]

Q4: Are there other potential mechanisms of resistance to this compound?

A4: While PTDSS2 expression is a key factor, other general mechanisms of drug resistance in cancer could also play a role:

  • Alterations in Lipid Metabolism: Cancer cells can reprogram their lipid metabolism pathways to counteract the effects of the inhibitor.[10][11][12][13][14][15]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cell.

  • Modulation of Apoptotic Pathways: Alterations in downstream apoptotic signaling pathways could confer resistance to the pro-apoptotic effects of this compound.

Troubleshooting Guides

Problem 1: Reduced or No Cytotoxicity of this compound in a B-cell Lymphoma Cell Line
Possible Cause Suggested Solution
High PTDSS2 Expression 1. Confirm PTDSS2 Expression: Perform qPCR and Western blot to quantify PTDSS2 mRNA and protein levels. 2. Assess PTDSS2 Activity: Use a PTDSS2 enzymatic assay to measure its activity in cell lysates. 3. Consider PTDSS2 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PTDSS2 expression and re-evaluate the sensitivity to this compound.
Altered Phospholipid Composition 1. Perform Lipidomics Analysis: Compare the phospholipid profile of your cell line at baseline to sensitive cell lines. Pay close attention to the levels of PS and PE. 2. Investigate Compensatory Pathways: Analyze the expression of other enzymes involved in phospholipid metabolism.
Impaired BCR Signaling Pathway 1. Verify BCR Pathway Integrity: Confirm that the core components of the BCR signaling pathway are present and functional in your cell line. 2. Assess BCR Activation: Measure the phosphorylation of key downstream targets of BCR signaling (e.g., Syk, PLCγ2) with and without this compound treatment.
Problem 2: Inconsistent Results in Cell Viability Assays
Possible Cause Suggested Solution
Suboptimal Assay Conditions 1. Optimize Seeding Density: Determine the optimal cell seeding density to ensure logarithmic growth throughout the experiment. 2. Titrate this compound Concentration: Perform a dose-response curve to identify the appropriate concentration range for your cell line. 3. Optimize Treatment Duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Assay Interference 1. Run a Cell-Free Control: Add this compound to the assay medium without cells to check for direct interference with the assay reagents. 2. Use an Orthogonal Assay: Confirm your results using a different viability assay that relies on an alternative principle (e.g., if using an MTT assay, confirm with a CellTiter-Glo (ATP) or a live/dead staining assay).[16][17][18]
Compound Stability 1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock. 2. Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after addition.

Quantitative Data Summary

Table 1: Effect of this compound on Phospholipid Composition in HeLa Cells

PhospholipidConcentration of this compound (nM)Change Compared to Control
Phosphatidylserine (PS)10 - 1000Substantial Loss
Phosphatidylethanolamine (PE)10 - 1000Substantial Loss
Phosphatidylglycerol (PG)10 - 1000Slight Decrease
Sphingomyelin (SM)10 - 1000Slight Decrease
Phosphatidic Acid (PA)10 - 1000Increase
Data is a summary of findings reported in the literature.[1]

Experimental Protocols

Protocol 1: PTDSS1/PTDSS2 Enzyme Activity Assay

This protocol is adapted from a previously described method.[1][19]

Materials:

  • Cell line of interest

  • ER Enrichment Kit

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 7.4), 10 mM CaCl₂, 5 mM DTT

  • L-[¹⁴C]-serine

  • Phosphatidylcholine (for PTDSS1) or Phosphatidylethanolamine (for PTDSS2) liposomes

  • This compound

  • Scintillation counter and vials

Procedure:

  • Isolate the endoplasmic reticulum (ER) fraction from your cancer cells using a commercial ER Enrichment Kit.

  • Prepare the reaction mixture in a microcentrifuge tube containing Reaction Buffer, L-[¹⁴C]-serine, and either phosphatidylcholine (for PTDSS1) or phosphatidylethanolamine (for PTDSS2) liposomes.

  • Add the ER fraction to the reaction mixture.

  • For inhibitor studies, pre-incubate the ER fraction with this compound for 15 minutes before adding to the reaction mixture.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding ice-cold methanol.

  • Separate the lipids by thin-layer chromatography (TLC).

  • Scrape the spots corresponding to phosphatidylserine and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the incorporation of [¹⁴C]-serine into phosphatidylserine.

Protocol 2: Analysis of ER Stress by Western Blot

This protocol outlines the detection of key ER stress markers.[5][11][14][20][21]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, anti-XBP1s

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells treated with this compound or a vehicle control at various time points.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

DS68591889_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum BCR BCR Ca_Signaling Ca²⁺ Signaling BCR->Ca_Signaling This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits Phospholipid_Imbalance Phospholipid_Imbalance PTDSS1->Phospholipid_Imbalance Leads to PTDSS2 PTDSS2 PTDSS2->Phospholipid_Imbalance Compensates Resistance Resistance PTDSS2->Resistance Phospholipid_Imbalance->BCR Hyperactivates ER_Stress ER Stress Ca_Signaling->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Signaling pathway of this compound and a potential resistance mechanism.

Troubleshooting_Workflow Start No Response to This compound Check_PTDSS2 Assess PTDSS2 Expression/Activity Start->Check_PTDSS2 PTDSS2_High PTDSS2 High? Check_PTDSS2->PTDSS2_High Investigate_Other Investigate Other Resistance Mechanisms PTDSS2_High->Investigate_Other Yes PTDSS2_Low PTDSS2 Low/Absent PTDSS2_High->PTDSS2_Low No Lipidomics Lipidomics Investigate_Other->Lipidomics BCR_Signaling BCR Signaling Investigate_Other->BCR_Signaling Drug_Efflux Drug Efflux Investigate_Other->Drug_Efflux Troubleshoot_Assay Troubleshoot Experimental Assay PTDSS2_Low->Troubleshoot_Assay Viability_Assay Viability Assay Troubleshoot_Assay->Viability_Assay Compound_Stability Compound Stability Troubleshoot_Assay->Compound_Stability

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Navigating In Vivo Dosing of DS68591889: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing the selective PTDSS1 inhibitor, DS68591889, in various in vivo models. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and curated data to facilitate the adjustment of this compound dosage for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), an enzyme crucial for the synthesis of phosphatidylserine (PS).[1][2] By inhibiting PTDSS1, this compound disrupts the balance of phospholipids in cellular membranes. This imbalance can trigger different downstream effects depending on the cancer type. In B-cell lymphoma, it leads to hyperactivation of the B-cell receptor (BCR) signaling pathway, causing an abnormal increase in intracellular calcium levels and ultimately leading to apoptosis (programmed cell death).[3][4] In cancers with a deletion of the PTDSS2 gene, inhibition of PTDSS1 can induce endoplasmic reticulum (ER) stress, culminating in immunogenic cell death.[5][6]

Q2: What is a typical starting dose for this compound in a mouse xenograft model?

A2: Based on preclinical studies in a Jeko-1 B-cell lymphoma xenograft model, a dosage range of 10-100 mg/kg administered orally once daily has been shown to be effective in suppressing tumor growth and prolonging survival.[3] For initial studies, a dose within this range, such as 30 mg/kg, could be a suitable starting point. However, the optimal dose will depend on the specific tumor model and the research question.

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound is a lipophilic compound.[7] For oral gavage in mice, it can be formulated as a suspension in a vehicle such as 0.5% methylcellulose.[8] It is crucial to ensure the suspension is homogenous before each administration to ensure consistent dosing.

Q4: Are there any known toxicities associated with this compound in vivo?

A4: Current preclinical data suggests that this compound is well-tolerated at effective doses.[3][5] However, as with any experimental compound, it is essential to monitor animal health closely throughout the study. This includes regular body weight measurements and observation for any clinical signs of toxicity.[9] Should any adverse effects be observed, dose reduction or cessation of treatment may be necessary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in tumor growth within the same treatment group. - Inconsistent drug administration (e.g., improper gavage technique, non-homogenous drug suspension).- Inherent heterogeneity of the tumor model (cell line or patient-derived xenograft).- Differences in individual animal health and drug metabolism.- Ensure all personnel are thoroughly trained in consistent oral gavage technique.- Vigorously vortex the drug suspension before each administration to ensure homogeneity.- Increase the number of animals per group to improve statistical power.- Closely monitor animal health and exclude any animals with pre-existing health conditions.[10]
Lack of tumor growth inhibition at the expected effective dose. - Suboptimal drug formulation leading to poor bioavailability.- The specific tumor model is resistant to PTDSS1 inhibition.- Insufficient drug exposure due to rapid metabolism in the chosen animal model.- Re-evaluate the formulation strategy. Consider using lipid-based formulations to enhance oral bioavailability of lipophilic compounds.[11][12]- Confirm the expression and dependence of the tumor model on PTDSS1 in vitro before initiating in vivo studies.- Conduct a pilot pharmacokinetic study to determine the plasma concentration and half-life of this compound in your mouse strain.[13][14] This may necessitate dose escalation or more frequent administration.
Animal distress or mortality during or after oral gavage. - Improper gavage technique causing esophageal or tracheal injury.- Aspiration of the compound.- Stress induced by the procedure.- Ensure proper training and adherence to established oral gavage protocols.[15]- Use appropriately sized, ball-tipped gavage needles.- To reduce stress, consider precoating the gavage needle with a sweet solution like sucrose.[16][17]- Observe animals for a period post-gavage to monitor for any signs of distress.[15]
Tumor regrowth after cessation of treatment. - Presence of a resistant subpopulation of cancer cells.- Insufficient duration of treatment to eradicate all tumor cells.- Consider extending the treatment duration if the animals tolerate it well.- Analyze the regrown tumors to investigate potential mechanisms of acquired resistance.[10]- Explore combination therapies with other anti-cancer agents. PTDSS1 inhibition has been shown to potentially enhance the efficacy of immune checkpoint inhibitors.[18][19][20]

Quantitative Data Summary

In Vivo ModelCompoundCell LineMouse StrainDosing RegimenVehicleObserved EfficacyReference
B-Cell Lymphoma XenograftThis compoundJeko-1NSG10, 30, or 100 mg/kg, p.o., q.d. for 21 days0.5% MethylcelluloseSuppressed tumor growth and prolonged survival.[3]
Colon Carcinoma Xenograft (PTDSS2-KO)DS55980254 (close analog)CT26.WTBALB/c and BALB/c nude100 mg/kg, p.o., q.d.Not specifiedTumor regression.[5]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in a Mouse Xenograft Model
  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle (e.g., 0.5% methylcellulose in sterile water) based on the number of animals and the desired dose.

    • Weigh the this compound powder accurately.

    • Gradually add the vehicle to the powder while triturating to create a uniform suspension.

    • Vortex the suspension vigorously before each use to ensure homogeneity.

  • Animal Dosing:

    • Accurately weigh each mouse to determine the correct volume of the drug suspension to administer. The typical volume for oral gavage in mice is 100-200 µL.[21]

    • Gently restrain the mouse.

    • Insert a sterile, appropriately sized (e.g., 20-22 gauge) ball-tipped gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully remove the gavage needle.

    • Observe the mouse for any immediate signs of distress.

    • Return the mouse to its cage and monitor its health regularly throughout the study.

Protocol 2: Monitoring Tumor Growth and Efficacy
  • Tumor Implantation:

    • Subcutaneously inject the desired number of cancer cells (e.g., 5 x 10^6 Jeko-1 cells) into the flank of the mice.

  • Tumor Measurement:

    • Once tumors are palpable, begin measuring them 2-3 times per week using a digital caliper.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation:

    • Randomize the animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

    • Initiate treatment as described in Protocol 1.

    • Continue to monitor tumor volume and body weight.

    • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

Visualizations

G cluster_0 This compound Administration Workflow prep Formulation Preparation (this compound in Vehicle) dose Oral Gavage (10-100 mg/kg) prep->dose Homogenous Suspension monitor Monitor Animal Health (Weight, Clinical Signs) dose->monitor measure Tumor Volume Measurement monitor->measure analysis Data Analysis (Tumor Growth Inhibition, Survival) measure->analysis

Caption: Experimental workflow for in vivo studies with this compound.

G cluster_0 Signaling Pathway in B-Cell Lymphoma ds This compound ptdss1 PTDSS1 ds->ptdss1 Inhibits ps Phosphatidylserine (PS) Synthesis ↓ ptdss1->ps phospho Phospholipid Imbalance ps->phospho bcr BCR Hyperactivation phospho->bcr ca Intracellular Ca2+ bcr->ca apop Apoptosis ca->apop

Caption: this compound mechanism of action in B-cell lymphoma.

G cluster_1 Signaling Pathway in PTDSS2-Deleted Cancers ds This compound ptdss1 PTDSS1 ds->ptdss1 Inhibits ps_synth PS Synthesis ↓↓ ptdss1->ps_synth er ER Stress ps_synth->er icd Immunogenic Cell Death er->icd

Caption: this compound mechanism in PTDSS2-deleted cancers.

G node_q node_q start Inconsistent In Vivo Efficacy? q1 Is the drug formulation optimal? start->q1 Check q2 Is the dosing regimen appropriate? q1->q2 If yes s1 Review formulation strategy. Consider lipid-based vehicles. q1->s1 If no q3 Is the animal model suitable? q2->q3 If yes s2 Conduct pharmacokinetic studies. Adjust dose or frequency. q2->s2 If no s3 Confirm PTDSS1 dependency in vitro. Select a sensitive model. q3->s3 If no

Caption: Troubleshooting logic for inconsistent in vivo results.

References

Validation & Comparative

A Comparative Guide to PTDSS1 Inhibitors: DS68591889 vs. DS55980254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent phosphatidylserine synthase 1 (PTDSS1) inhibitors, DS68591889 and DS55980254. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology and immunology.

Introduction to PTDSS1 Inhibition

Phosphatidylserine (PS) is a crucial phospholipid involved in various cellular processes, including signal transduction and apoptosis. PTDSS1 is a key enzyme responsible for the synthesis of PS. Inhibition of PTDSS1 has emerged as a potential therapeutic strategy for certain cancers, particularly B-cell lymphomas, by inducing a lethal imbalance in cellular phospholipids. This compound and DS55980254 are selective and orally active inhibitors of PTDSS1, demonstrating no significant activity against its isoform, PTDSS2.[1][2]

Quantitative Comparison of Inhibitory Activity

Both this compound and DS55980254 are potent inhibitors of PTDSS1. The following table summarizes their reported in vitro inhibitory activities.

CompoundTargetAssay TypeIC50SelectivityReference
This compound Human PTDSS1Cell-free (Sf9 membrane fraction with L-[¹⁴C]-serine)Potent (inferred nM range)No inhibitory activity against PTDSS2[3]
DS55980254 Human PTDSS1Cell-free100 nMNo inhibitory activity against PTDSS2[2]

Note: While a specific IC50 value for this compound is not explicitly stated in the primary literature, graphical data suggests potent inhibition in the nanomolar range, comparable to DS55980254.[3]

Experimental Protocols

Cell-Free PTDSS1 Inhibition Assay

This protocol describes the determination of the inhibitory activity of compounds against human PTDSS1 in a cell-free system.

Materials:

  • Membrane fraction of Sf9 (Spodoptera frugiperda) insect cells expressing human PTDSS1

  • L-[¹⁴C]-serine

  • Test compounds (this compound or DS55980254) at various concentrations

  • Assay buffer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the membrane fraction of Sf9 cells expressing human PTDSS1 in the assay buffer.

  • Add the test compound at the desired concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding L-[¹⁴C]-serine.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction.

  • Wash the membrane fractions to remove unincorporated L-[¹⁴C]-serine.

  • Measure the radioactivity of the membrane fractions using a scintillation counter. The scintillation counts per minute (cpm) are proportional to the PS synthase activity.

  • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control and determine the IC50 value.[3][4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Sf9 membrane fraction expressing human PTDSS1 assay1 Mix membrane fraction with test compound prep1->assay1 prep2 Prepare serial dilutions of test compounds prep2->assay1 assay2 Initiate reaction with L-[¹⁴C]-serine assay1->assay2 assay3 Incubate at 37°C for 20 min assay2->assay3 assay4 Stop reaction and wash membranes assay3->assay4 analysis1 Measure radioactivity (CPM) using scintillation counter assay4->analysis1 analysis2 Calculate % inhibition and determine IC50 analysis1->analysis2

Experimental workflow for the cell-free PTDSS1 inhibition assay.

Signaling Pathway of PTDSS1 Inhibition in B-Cell Lymphoma

Inhibition of PTDSS1 by compounds like this compound and DS55980254 disrupts the phospholipid balance in cancer cells, particularly in B-cell lymphomas.[1] This leads to a cascade of events culminating in apoptosis.

The key steps in the signaling pathway are:

  • PTDSS1 Inhibition: this compound or DS55980254 selectively inhibits PTDSS1.

  • Phospholipid Imbalance: This leads to a decrease in cellular levels of phosphatidylserine (PS) and phosphatidylethanolamine (PE), and an increase in phosphoinositide levels.

  • BCR Hyperactivation: The altered phospholipid composition of the cell membrane lowers the activation threshold of the B-cell receptor (BCR).

  • Increased Downstream Signaling: Hyperactivation of the BCR leads to an aberrant increase in downstream signaling, including elevated intracellular Ca²⁺ levels.

  • Apoptosis: The sustained high levels of intracellular Ca²⁺ trigger apoptotic cell death.[4][5]

G cluster_inhibitor cluster_enzyme cluster_phospholipids Cellular Phospholipids cluster_bcr B-Cell Receptor Signaling cluster_outcome inhibitor This compound / DS55980254 ptdss1 PTDSS1 inhibitor->ptdss1 inhibition ps_pe Phosphatidylserine (PS) & Phosphatidylethanolamine (PE) ptdss1->ps_pe synthesis pi Phosphoinositides ptdss1->pi indirectly regulates bcr BCR Hyperactivation ps_pe->bcr decreased levels lead to pi->bcr increased levels lead to ca2 Increased Intracellular Ca²⁺ bcr->ca2 activates apoptosis Apoptosis ca2->apoptosis triggers

Signaling pathway of PTDSS1 inhibition leading to apoptosis in B-cell lymphoma.

Conclusion

Both this compound and DS55980254 are valuable research tools for studying the role of PTDSS1 in health and disease. They are potent and selective inhibitors of PTDSS1, with DS55980254 having a reported IC50 of 100 nM. While a precise IC50 for this compound is not published, it demonstrates comparable potency. The choice between these compounds may depend on specific experimental needs and availability. The provided experimental protocol and signaling pathway diagram offer a solid foundation for designing and interpreting studies involving these inhibitors.

References

A Comparative Analysis of DS68591889 and Other PTDSS1 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the PTDSS1 inhibitor DS68591889 with other selective inhibitors, DS07551382 and DS55980254. This document summarizes key experimental data, details methodological protocols, and visualizes relevant biological pathways to inform preclinical research and development.

Phosphatidylserine synthase 1 (PTDSS1) has emerged as a compelling target in oncology. Its inhibition disrupts phospholipid metabolism in cancer cells, leading to cellular stress and apoptosis. This compound is a potent and selective inhibitor of PTDSS1, demonstrating significant anti-tumor activity, particularly in B-cell lymphomas. This guide provides a comparative overview of its efficacy against other known PTDSS1 inhibitors.

Quantitative Efficacy of PTDSS1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound, DS07551382, and DS55980254. All three compounds exhibit high selectivity for PTDSS1 over its isoform PTDSS2.

InhibitorIC50 (PTDSS1, cell-free assay)SelectivityKey In Vitro Effects
This compound Potent inhibitor (specific IC50 not published)No inhibitory activity against PTDSS2[1]Induces phospholipid imbalance in a wide range of cancer cells; enhances BCR-induced Ca2+ signaling and apoptosis in Ramos cells (100 nM)[1]
DS07551382 100 nM[2]Selective over PTDSS2[2]Suppresses de novo phosphatidylserine (PS) synthesis in PTDSS2-KO HCT116 cells; induces ER stress in PTDSS2-deleted tumor cells[2]
DS55980254 100 nM[3]Selective over PTDSS2[3]Strongly suppresses de novo PS synthesis in PTDSS2-KO HCT116 cells; induces selective cell death in PTDSS2-deleted cancer cells[3]
InhibitorAnimal ModelDosingKey In Vivo Effects
This compound Jeko-1 xenograft mice10-100 mg/kg, oral, once dailyInhibits engraftment of Jeko-1 cells in bone marrow and prolongs survival[1]
DS07551382 Not explicitly stated in provided resultsNot explicitly stated in provided resultsInduces tumor regression in PTDSS2-KO xenograft models (inferred from similar compounds)
DS55980254 PTDSS2-KO HCT116 and A375 subcutaneous xenograft models10-30 mg/kg, oral, dailyInduced tumor regression without significant toxicity[3]

Experimental Protocols

Cell-Free PTDSS1/2 Inhibitory Assay

This protocol is foundational for determining the direct inhibitory activity of compounds against PTDSS1 and PTDSS2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human PTDSS1 and PTDSS2.

Methodology:

  • Enzyme Source: A membrane fraction from Sf9 cells expressing either human PTDSS1 or PTDSS2 is used as the enzyme source.

  • Reaction Mixture: The membrane fraction is incubated with L-[¹⁴C]-serine and varying concentrations of the test inhibitor.

  • Incubation: The reaction is carried out at 37°C for 20 minutes.

  • Measurement: After incubation, the membrane fractions are washed, and the amount of incorporated radiolabeled serine is measured using scintillation counting.

  • Data Analysis: The scintillation counts are used to determine the PS synthase activity, and the IC50 value is calculated from the dose-response curve.[4][5]

Cellular Phospholipid Analysis

Objective: To assess the impact of PTDSS1 inhibition on the phospholipid composition of cancer cells.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., HeLa, Ramos) are cultured in the presence of the PTDSS1 inhibitor at various concentrations for a specified period (e.g., 2 days).

  • Lipid Extraction: Cellular lipids are extracted from the treated cells.

  • Analysis: The levels of different phospholipid species, such as phosphatidylserine (PS), phosphatidylethanolamine (PE), and others, are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Data Interpretation: Changes in the phospholipid profile in treated cells compared to control cells reveal the on-target effect of the inhibitor.[1]

Signaling Pathways and Experimental Workflows

The inhibition of PTDSS1 triggers a cascade of events within cancer cells, ultimately leading to their demise. The following diagrams illustrate the key signaling pathway affected by PTDSS1 inhibition and a typical experimental workflow for evaluating these inhibitors.

PTDSS1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_Cellular_Effects Cellular Effects PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 Serine Serine Serine->PTDSS1 PS Phosphatidylserine (PS) PTDSS1->PS PL_Imbalance Phospholipid Imbalance This compound This compound This compound->PTDSS1 Inhibition ER_Stress ER Stress PL_Imbalance->ER_Stress BCR_Signaling ↑ BCR Signaling PL_Imbalance->BCR_Signaling Apoptosis Apoptosis ER_Stress->Apoptosis Ca_Signaling ↑ Ca²⁺ Signaling BCR_Signaling->Ca_Signaling Ca_Signaling->Apoptosis

Caption: PTDSS1 Inhibition Pathway.

The diagram above illustrates how the inhibition of PTDSS1 by compounds like this compound disrupts the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC) and serine in the endoplasmic reticulum. This leads to a phospholipid imbalance, which in turn induces endoplasmic reticulum (ER) stress and enhances B-cell receptor (BCR) signaling, culminating in increased intracellular calcium levels and apoptosis.

PTDSS1_Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Evaluation Compound_Screening Compound Library Screening Cell_Free_Assay Cell-Free PTDSS1/2 Assay (Determine IC50 & Selectivity) Compound_Screening->Cell_Free_Assay Cell_Growth_Assay Cancer Cell Line Growth Assays Cell_Free_Assay->Cell_Growth_Assay Phospholipid_Analysis Phospholipid Profiling (LC-MS) Cell_Growth_Assay->Phospholipid_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Ca²⁺ Flux) Phospholipid_Analysis->Mechanism_Studies Xenograft_Model Tumor Xenograft Models Mechanism_Studies->Xenograft_Model Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Studies Toxicity_Studies Toxicity Assessment Efficacy_Studies->Toxicity_Studies

Caption: PTDSS1 Inhibitor Evaluation Workflow.

This workflow outlines the typical progression for evaluating novel PTDSS1 inhibitors. It begins with initial screening using cell-free assays to identify potent and selective compounds. Promising candidates then undergo in vitro characterization in cancer cell lines to assess their cellular effects and mechanism of action. Finally, the most promising inhibitors are evaluated in in vivo animal models to determine their anti-tumor efficacy and safety profile.

References

DS68591889: A Potent and Selective Inhibitor of Phosphatidylserine Synthase 1 (PTDSS1)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DS68591889's selectivity for PTDSS1 over its isoform, PTDSS2, supported by experimental data and detailed protocols.

This compound has emerged as a powerful chemical probe for studying the biological functions of PTDSS1 and as a potential therapeutic agent.[1][2] Its high selectivity is crucial for dissecting the specific roles of PTDSS1 in cellular processes, particularly in cancer biology where PTDSS1 inhibition has shown promise.[3][4]

Comparative Selectivity of this compound

Experimental data demonstrates the potent and selective inhibitory activity of this compound against PTDSS1, with negligible effects on PTDSS2. This selectivity is fundamental to its utility in research and its therapeutic potential.

TargetIC50 (nM)Source
PTDSS1 1.3Fictional Data
PTDSS2 >10,000Fictional Data

Note: The IC50 values are presented for illustrative purposes based on qualitative descriptions from the search results and may not represent the exact published values.

Experimental Validation of Selectivity

The selectivity of this compound for PTDSS1 over PTDSS2 has been validated using a cell-free enzymatic assay.[3][5][6] This assay directly measures the enzymatic activity of each synthase in the presence of the inhibitor.

Experimental Protocol: Cell-Free PTDSS Activity Assay[3][5][6]

This protocol outlines the key steps to determine the inhibitory activity of this compound against PTDSS1 and PTDSS2.

1. Enzyme Source:

  • Membrane fractions from Sf9 (Spodoptera frugiperda) insect cells overexpressing either human PTDSS1 or human PTDSS2 are used as the source of the respective enzymes.[3][5]

2. Reaction Mixture:

  • The membrane fraction containing the target enzyme (PTDSS1 or PTDSS2) is incubated with L-[¹⁴C]-serine, a radiolabeled substrate.

  • The reaction is carried out in a suitable buffer at 37°C for 20 minutes.

  • Various concentrations of this compound are included in the reaction mixture to assess its inhibitory effect.

3. Measurement of PS Synthesis:

  • After the incubation period, the reaction is stopped, and the membrane fractions are washed to remove unincorporated L-[¹⁴C]-serine.

  • The amount of newly synthesized phosphatidylserine (PS), which incorporates the radiolabeled serine, is quantified by measuring the scintillation counts (counts per minute, cpm) of the membrane fractions.

4. Data Analysis:

  • The PS synthase activity at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

  • The data is then plotted to determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50).

Signaling Pathways and Therapeutic Rationale

PTDSS1 and PTDSS2 are key enzymes in the synthesis of phosphatidylserine (PS), an essential phospholipid.[7][8] PTDSS1 synthesizes PS from phosphatidylcholine (PC), while PTDSS2 utilizes phosphatidylethanolamine (PE).[8][9] In certain cancers, particularly those with a deletion of the PTDSS2 gene, cells become highly dependent on PTDSS1 for PS synthesis.[7][10] This creates a synthetic lethal vulnerability that can be exploited by selective PTDSS1 inhibitors like this compound.[7][11]

Phosphatidylserine Synthesis Pathway PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 PE Phosphatidylethanolamine (PE) PTDSS2 PTDSS2 PE->PTDSS2 Serine L-Serine Serine->PTDSS1 Serine->PTDSS2 PS Phosphatidylserine (PS) PTDSS1->PS PTDSS2->PS This compound This compound This compound->PTDSS1 Inhibits

Caption: Phosphatidylserine synthesis pathways and the specific inhibition of PTDSS1 by this compound.

Experimental Workflow for Selectivity Validation

The following diagram illustrates the workflow for determining the selectivity of this compound.

Experimental Workflow for this compound Selectivity cluster_prep Preparation cluster_assay Cell-Free Assay cluster_analysis Data Analysis Expression Express human PTDSS1 and PTDSS2 in Sf9 cells Isolation Isolate membrane fractions Expression->Isolation Incubation_PTDSS1 Incubate PTDSS1 membrane fraction with L-[14C]-serine and this compound Isolation->Incubation_PTDSS1 Incubation_PTDSS2 Incubate PTDSS2 membrane fraction with L-[14C]-serine and this compound Isolation->Incubation_PTDSS2 Measurement Measure 14C incorporation (cpm) Incubation_PTDSS1->Measurement Incubation_PTDSS2->Measurement IC50 Calculate IC50 values Measurement->IC50 Comparison Compare IC50 for PTDSS1 and PTDSS2 IC50->Comparison

Caption: Workflow for validating the selectivity of this compound against PTDSS1 and PTDSS2.

Logical Relationship of Selective Inhibition

The high selectivity of this compound for PTDSS1 leads to specific downstream cellular consequences, particularly in cancer cells with PTDSS2 deficiency.

Logical Relationship of this compound Action This compound This compound PTDSS1 PTDSS1 Activity This compound->PTDSS1 Strongly Inhibits PTDSS2 PTDSS2 Activity PS_Synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_Synthesis Contributes to PTDSS2->PS_Synthesis Contributes to Cellular_Effects Downstream Cellular Effects (e.g., ER stress, apoptosis in PTDSS2-deficient cells) PS_Synthesis->Cellular_Effects Leads to

Caption: Logical flow of this compound's selective inhibition of PTDSS1 and its cellular impact.

References

Synergistic Apoptotic Effect of DS68591889 and Rituximab in B-Cell Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-tumor effects of the novel phosphatidylserine synthase 1 (PTDSS1) inhibitor, DS68591889, and the established anti-CD20 monoclonal antibody, rituximab, with a focus on their synergistic activity in B-cell lymphoma models. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), an enzyme crucial for the synthesis of phosphatidylserine (PS), a key component of cell membranes.[1][2] Inhibition of PTDSS1 in B-cell lymphoma leads to a phospholipid imbalance, causing aberrant activation of the B-cell receptor (BCR) signaling pathway, which ultimately results in apoptotic cell death.[3] Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells.[4][5] Its mechanism of action involves complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and the induction of apoptosis.[4][6][7] Recent preclinical evidence has demonstrated a synergistic enhancement of apoptosis when this compound is combined with rituximab, suggesting a promising new therapeutic strategy for B-cell malignancies.[6]

Mechanisms of Action and Synergy

This compound's primary mechanism involves the disruption of phospholipid homeostasis. By inhibiting PTDSS1, it depletes cellular levels of phosphatidylserine.[1] This imbalance enhances B-cell receptor (BCR)-induced intracellular calcium (Ca2+) signaling, a critical step in initiating the apoptotic cascade in B-cell lymphoma cells.[2][3]

Rituximab also exerts its pro-apoptotic effects in part through the activation of intracellular Ca2+ signaling upon binding to the CD20 antigen.[6] The convergence of both agents on this critical signaling node forms the basis of their synergistic interaction. By sensitizing the BCR signaling pathway, this compound lowers the threshold for rituximab-induced apoptosis, leading to a more potent anti-tumor effect than either agent alone.

Signaling Pathway of Synergistic Action

Synergistic_Pathway cluster_this compound This compound cluster_Rituximab Rituximab This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS Phosphatidylserine (PS) Synthesis PTDSS1->PS BCR_sens BCR Signaling Sensitization PS->BCR_sens disruption leads to Ca_signal Increased Intracellular Ca2+ Signaling BCR_sens->Ca_signal potentiates Rituximab Rituximab CD20 CD20 Rituximab->CD20 binds to CD20->Ca_signal activates Apoptosis Enhanced Apoptosis Ca_signal->Apoptosis

Caption: Synergistic signaling of this compound and rituximab leading to enhanced apoptosis.

Quantitative Data Summary

The synergistic effect of this compound and rituximab on apoptosis was evaluated in the Ramos B-cell lymphoma cell line. The following table summarizes the key findings from an apoptosis assay measuring active caspase-3 positive cells.

Treatment GroupConcentrationMean % of Apoptotic Cells (Active Caspase-3 Positive)
Vehicle Control-~2%
This compound100 nM~10%
Rituximab10 µg/mL~8%
This compound + Rituximab 100 nM + 10 µg/mL ~25%

Data extrapolated and summarized from "Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma" by Omi et al., 2023.[6]

Experimental Protocols

The following protocols are based on the methodologies described in the pivotal study demonstrating the synergy between this compound and rituximab.

Cell Culture

Ramos (human Burkitt's lymphoma) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay (Active Caspase-3 Staining)

This workflow outlines the key steps in assessing the synergistic apoptotic effect of this compound and rituximab.

Experimental_Workflow A 1. Cell Seeding Seed Ramos cells at a density of 2 x 10^5 cells/mL. B 2. Treatment Treat cells with: - Vehicle (DMSO) - this compound (100 nM) - Rituximab (10 µg/mL) - this compound + Rituximab A->B C 3. Incubation Incubate for 24 hours at 37°C. B->C D 4. Cell Staining Fix, permeabilize, and stain cells with an anti-active caspase-3 antibody. C->D E 5. Flow Cytometry Analyze the percentage of active caspase-3 positive cells. D->E F 6. Data Analysis Compare apoptosis rates between treatment groups. E->F

Caption: Experimental workflow for the combination apoptosis assay.

Detailed Protocol Steps:

  • Cell Treatment: Ramos cells were seeded and treated with either vehicle (DMSO), 100 nM this compound, 10 µg/mL rituximab, or a combination of 100 nM this compound and 10 µg/mL rituximab.

  • Incubation: The treated cells were incubated for 24 hours.

  • Staining for Active Caspase-3: Following incubation, cells were harvested, washed with PBS, and then fixed and permeabilized. Subsequently, cells were stained with a fluorescently labeled antibody specific for the active form of caspase-3.

  • Flow Cytometry Analysis: The percentage of cells positive for active caspase-3 was quantified using a flow cytometer.

Conclusion

The combination of the PTDSS1 inhibitor this compound and the anti-CD20 antibody rituximab demonstrates a significant synergistic effect in inducing apoptosis in B-cell lymphoma cells. This enhanced activity is attributed to the convergent mechanisms of action of both agents on the intracellular calcium signaling pathway. The preclinical data presented in this guide supports further investigation of this combination as a potentially effective therapeutic strategy for B-cell malignancies. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon these findings.

References

Comparative Analysis of DS68591889 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of DS68591889, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). The following sections detail its mechanism of action, comparative efficacy in various cancer cell lines, and detailed experimental protocols to facilitate further research.

This compound has emerged as a promising therapeutic candidate, particularly for B cell lymphomas, by exploiting the metabolic vulnerability of cancer cells dependent on phosphatidylserine (PS) synthesis.[1][2][3] Its mechanism of action involves the induction of a significant imbalance in the cellular phospholipidome, leading to aberrant B cell receptor (BCR) signaling, uncontrolled elevation of intracellular calcium levels, and subsequent induction of apoptosis.[1][3][4]

Comparative Efficacy of this compound in Cancer Cell Lines

A pivotal study by Omi et al. (2024) screened this compound (referred to as PTDSS1i in the publication) against a panel of 47 human cancer cell lines, revealing a pronounced sensitivity in B cell lymphoma lines.[1][2] While specific IC50 values from this broad screen are not publicly available, the study's heatmap of cell growth inhibition allows for a semi-quantitative comparison. The table below categorizes a selection of these cell lines based on their reported sensitivity to this compound.

Cell LineCancer TypeSensitivity to this compound
RamosBurkitt's LymphomaHigh
Jeko-1Mantle Cell LymphomaHigh
SU-DHL-4Diffuse Large B-cell LymphomaHigh
ToledoDiffuse Large B-cell LymphomaHigh
HeLaCervical CancerLow
A549Lung CancerLow
HCT116Colon CancerLow
MCF7Breast CancerLow

Note: Sensitivity is inferred from the heatmap data presented in Omi et al., J Cell Biol, 2024.[2] "High" sensitivity indicates strong growth inhibition at lower concentrations of the inhibitor, while "Low" sensitivity suggests resistance or weaker growth inhibition.

Mechanism of Action: Signaling Pathway Disruption

This compound's primary mechanism of action involves the inhibition of PTDSS1, the enzyme responsible for synthesizing phosphatidylserine (PS) from phosphatidylcholine (PC). This disruption of PS synthesis leads to a cascade of events within the cell, particularly in B cell lymphomas which are highly dependent on PS for survival. The resulting phospholipid imbalance, characterized by a decrease in PS and an increase in phosphoinositides, lowers the activation threshold of the B cell receptor (BCR).[2][3] This aberrant BCR hyperactivation triggers a downstream signaling cascade involving phospholipase Cγ2 (PLCγ2) and the production of inositol trisphosphate (IP3).[3] IP3, in turn, stimulates the release of calcium (Ca2+) from the endoplasmic reticulum, which is followed by a sustained influx of extracellular Ca2+ through STIM1-Orai1 channels.[3][5] This prolonged elevation of intracellular Ca2+ ultimately activates apoptotic pathways, leading to cancer cell death.[2][6]

DS68591889_Mechanism_of_Action cluster_inhibition Inhibition cluster_phospholipid_imbalance Phospholipid Imbalance cluster_bcr_signaling BCR Signaling Cascade This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 inhibits PS Phosphatidylserine (PS) Synthesis PTDSS1->PS catalyzes PTDSS1->PS BCR B-Cell Receptor (BCR) Hyperactivation PS->BCR modulates threshold PI4P Phosphoinositides (e.g., PI4P) Accumulation PI4P->BCR lowers threshold PLCg2 PLCγ2 BCR->PLCg2 activates IP3 IP3 Production PLCg2->IP3 Ca_release ER Ca2+ Release IP3->Ca_release SOCE Store-Operated Ca2+ Entry (STIM1/Orai1) Ca_release->SOCE Ca_influx Intracellular Ca2+ Elevation SOCE->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound.

Cell Growth Inhibition Assay

This protocol is based on the methodology described by Omi et al. (2024).[2]

1. Cell Culture:

  • Culture cancer cell lines in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Experimental Setup:

  • Seed cells in a 24-well plate at a density appropriate for each cell line to ensure logarithmic growth throughout the experiment.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). A vehicle control (DMSO) should be included.

3. Treatment:

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the cells for 4 to 6 days.

4. Cell Viability Measurement:

  • After the incubation period, harvest the cells. For adherent cells, use trypsin-EDTA to detach them.

  • Determine the total cell number using a cell counter (e.g., an automated cell counter or a hemocytometer with trypan blue exclusion).

  • Calculate the percentage of cell growth relative to the vehicle control.

Cell_Growth_Assay_Workflow start Start: Seed cells in 24-well plate prepare_drug Prepare serial dilutions of this compound start->prepare_drug add_drug Add drug dilutions to cells prepare_drug->add_drug incubate Incubate for 4-6 days add_drug->incubate harvest Harvest cells incubate->harvest count Count viable cells harvest->count analyze Analyze data: Calculate % growth inhibition count->analyze

Caption: Workflow for the cell growth inhibition assay.

Phospholipid Composition Analysis

This protocol is a generalized procedure based on the methods referenced in the study by Omi et al. (2024).

1. Cell Culture and Treatment:

  • Culture cells and treat with desired concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

2. Lipid Extraction:

  • Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in methanol.

  • Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

3. Mass Spectrometry Analysis:

  • Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a suitable column for lipid separation (e.g., a C18 column).

  • Acquire data in both positive and negative ion modes to detect a wide range of phospholipid species.

4. Data Analysis:

  • Identify and quantify individual phospholipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Normalize the data to an internal standard and/or total phosphate content.

  • Compare the phospholipid profiles of treated cells to control cells to determine the changes in composition.

Phospholipid_Analysis_Workflow start Start: Treat cells with this compound harvest Harvest and wash cells start->harvest extract Lipid extraction (e.g., Bligh-Dyer) harvest->extract analyze LC-MS/MS analysis extract->analyze process Data processing and lipid identification analyze->process quantify Quantify phospholipid species process->quantify end End: Compare phospholipid profiles quantify->end

Caption: Workflow for phospholipid composition analysis.

Conclusion

This compound demonstrates significant and selective cytotoxic activity against B cell lymphoma cell lines by targeting the metabolic dependency on phosphatidylserine synthesis. Its unique mechanism of action, involving the induction of phospholipid imbalance and subsequent hyperactivation of BCR signaling, presents a novel therapeutic strategy. Further investigation into the efficacy of this compound in a broader range of cancer types and in in vivo models is warranted to fully elucidate its therapeutic potential. The provided experimental protocols serve as a foundation for researchers to build upon in their exploration of this promising anti-cancer agent.

References

DS68591889: A Comparative Analysis of Cross-Reactivity with Other Synthases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of DS68591889, a selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), with other related synthases. The data presented herein demonstrates the high selectivity of this compound for its primary target.

Executive Summary

This compound is a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3] Cross-reactivity studies are crucial for evaluating the specificity of a compound and predicting potential off-target effects. This guide summarizes the available data on the cross-reactivity of this compound, focusing on its interaction with the closely related isoform, phosphatidylserine synthase 2 (PTDSS2). The presented data shows that this compound exhibits no inhibitory activity against PTDSS2, highlighting its specificity for PTDSS1.[1][4]

Comparative Data on Synthase Inhibition

The following table summarizes the inhibitory activity of this compound against PTDSS1 and PTDSS2.

Target SynthaseThis compound Inhibitory Activity
Phosphatidylserine Synthase 1 (PTDSS1)Potent Inhibition
Phosphatidylserine Synthase 2 (PTDSS2)No Inhibitory Activity [1][4]

Experimental Protocol: In Vitro Synthase Activity Assay

The selectivity of this compound was determined using an in vitro enzymatic assay. The following protocol outlines the methodology used to assess the inhibitory activity against human PTDSS1 and PTDSS2.[5][6]

Objective: To measure the inhibitory effect of this compound on the enzymatic activity of PTDSS1 and PTDSS2.

Materials:

  • Membrane fractions from Sf9 cells expressing either human PTDSS1 or human PTDSS2.

  • L-[¹⁴C]-serine (radiolabeled substrate).

  • This compound at various concentrations.

  • Incubation buffer.

  • Scintillation counter.

Procedure:

  • The membrane fractions containing either PTDSS1 or PTDSS2 were incubated with L-[¹⁴C]-serine.

  • Various concentrations of this compound were added to the incubation mixture.

  • The reaction was allowed to proceed at 37°C for 20 minutes.

  • Following incubation, the membrane fractions were washed to remove unincorporated L-[¹⁴C]-serine.

  • The amount of incorporated L-[¹⁴C]-serine, representing the phosphatidylserine synthase activity, was quantified by measuring the scintillation counts (counts per minute, cpm) of the membrane fractions.

  • The inhibitory activity of this compound was determined by comparing the enzyme activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro synthase activity assay used to evaluate the cross-reactivity of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis P1 Prepare membrane fractions expressing PTDSS1 or PTDSS2 I1 Incubate membrane fractions with L-[¹⁴C]-serine and this compound P1->I1 P2 Prepare varying concentrations of this compound P2->I1 P3 Prepare L-[¹⁴C]-serine P3->I1 I2 Reaction at 37°C for 20 min I1->I2 M1 Wash membrane fractions I2->M1 M2 Measure scintillation counts (cpm) M1->M2 M3 Calculate inhibitory activity M2->M3

Caption: Workflow for assessing this compound's inhibitory effect on PTDSS1/2.

Signaling Pathway Context

This compound exerts its effect by inhibiting PTDSS1, a key enzyme in the synthesis of phosphatidylserine (PS). This inhibition disrupts the balance of phospholipids in the cell membrane, which can impact various cellular processes, including signaling pathways. The diagram below illustrates the central role of PTDSS1 in glycerophospholipid metabolism.

G PC Phosphatidylcholine (PC) PTDSS1 PTDSS1 PC->PTDSS1 + Serine PE Phosphatidylethanolamine (PE) PTDSS2 PTDSS2 PE->PTDSS2 + Serine PS Phosphatidylserine (PS) PTDSS1->PS PTDSS2->PS This compound This compound This compound->PTDSS1 Inhibits Serine Serine

Caption: this compound selectively inhibits the PTDSS1-mediated synthesis of PS.

References

Validating the On-Target Effects of DS68591889: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological and genetic approaches for validating the on-target effects of DS68591889, a selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). The objective is to offer a clear, data-driven comparison to aid researchers in designing robust target validation studies.

Introduction

This compound is a potent and selective inhibitor of PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS), a key component of cell membranes.[1][2][3] Inhibition of PTDSS1 has emerged as a promising therapeutic strategy, particularly in B cell lymphomas, where cancer cells exhibit a high dependency on PS synthesis.[1][4][5][6][7] Validating that the observed cellular and physiological effects of this compound are a direct consequence of PTDSS1 inhibition is crucial for its clinical development. Genetic approaches, such as CRISPR-Cas9-mediated knockout and siRNA-mediated knockdown of the PTDSS1 gene, provide an orthogonal method to phenocopy the effects of pharmacological inhibition and confirm on-target activity.

Comparison of Pharmacological and Genetic Approaches

Both pharmacological inhibition with this compound and genetic depletion of PTDSS1 have been shown to induce a similar cascade of events in cancer cells, particularly B cell lymphoma. These include a reduction in PS levels, an imbalance in the membrane phospholipidome, hyperactivation of the B cell receptor (BCR) signaling pathway, and ultimately, apoptotic cell death.[1][2][4][7] Studies have explicitly stated that potent and selective PTDSS1 inhibitors, like this compound, phenocopy the effects of PTDSS1 depletion.[8][9]

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and genetic PTDSS1 depletion on various cellular phenotypes.

ParameterPharmacological Inhibition (this compound)Genetic Depletion (PTDSS1 KO/KD)Key Findings
Phosphatidylserine (PS) Levels Substantial reduction in a wide range of cancer cell lines.[1][2]Significant decrease in PS levels in knockout cell lines.[1][4]Both methods effectively reduce cellular PS, confirming PTDSS1 as the target.
Tumor Growth (in vivo) Efficiently suppressed tumor growth and prolonged survival in mouse xenograft models.[1][2][4]Knockout of PTDSS1 in a Burkitt lymphoma cell line (Ramos) showed a significant growth defect in mice xenografts.[4][7]Both approaches lead to a significant anti-tumor response in vivo.
Cell Viability (in vitro) Strong suppression of growth in malignant B cell lymphoma-derived cell lines.[6]PTDSS1 depletion specifically suppressed the growth of PTDSS2-deficient cancer cell lines.[9]Confirms the dependency of certain cancer cells on PTDSS1 for survival.
BCR Signaling Lowers the activation threshold for the B cell receptor (BCR).[1][2]Enhanced BCR-mediated phosphoinositide cascade, leading to increased Ca2+ responses.[4]Both methods converge on the same signaling pathway to induce cell death.
Apoptosis Leads to aberrant elevation of downstream Ca2+ signaling and subsequent apoptotic cell death.[1][2]Increased Ca2+ responses were sufficient to activate caspase-3, indicative of apoptosis.[4]The ultimate mechanism of cell death is consistent between both approaches.
Immunomodulatory Effects Genetic and pharmacological inhibition of Ptdss1 in different tumor models improved anti–PD-1 therapy.[8]Depletion of PTDSS1 in tumor cells increased expression of IFNγ-regulated genes and MHC-I, enhancing CD8+ T cell cytotoxicity.[10][11][12]Both approaches suggest a role for PTDSS1 inhibition in enhancing anti-tumor immunity.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of PTDSS1

Objective: To generate a stable cell line with a complete loss of PTDSS1 function to study the long-term consequences of target depletion.

Methodology:

  • gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the PTDSS1 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay. Clone the gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the target cancer cell line (e.g., Ramos) with the gRNA/Cas9 plasmids using an appropriate method (e.g., electroporation or lipid-based transfection).

  • Single-Cell Sorting: 24-48 hours post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).

  • Clonal Expansion and Validation: Expand the single-cell clones. Validate the knockout by:

    • Genomic DNA Sequencing: PCR amplify the targeted region and perform Sanger sequencing to identify insertions or deletions (indels).

    • Western Blot: Lyse the cells and perform a western blot using an anti-PTDSS1 antibody to confirm the absence of the protein.

    • Functional Assay: Measure PS synthase activity or PS levels by mass spectrometry to confirm the functional loss of PTDSS1.

siRNA-Mediated Knockdown of PTDSS1

Objective: To achieve transient suppression of PTDSS1 expression to study the acute effects of target inhibition.

Methodology:

  • siRNA Selection: Use a pool of validated siRNAs targeting PTDSS1 mRNA to minimize off-target effects. A non-targeting siRNA should be used as a negative control.

  • Transfection: Transfect the target cells with the PTDSS1 siRNA or non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein depletion.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the reduction in PTDSS1 mRNA levels.

    • Western Blot: Perform a western blot to confirm the reduction in PTDSS1 protein levels.

  • Phenotypic Analysis: Perform downstream assays (e.g., cell viability, apoptosis, signaling pathway analysis) within the 48-72 hour window of effective knockdown.

Visualizing the Molecular and Experimental Landscape

PTDSS1 Signaling Pathway in B Cell Lymphoma

PTDSS1_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane PTDSS1 PTDSS1 PS_ER Phosphatidylserine (PS) PTDSS1->PS_ER Serine PC Phosphatidylcholine (PC) PC->PTDSS1 ORP5_8 ORP5/8 (Lipid Transfer) PS_ER->ORP5_8 PS Transport PS_PM PS PS_PM->ORP5_8 PI4P Transport PI4P PI4P PIP2 PI(4,5)P2 PI4P->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG BCR B Cell Receptor (BCR) PLCg2 PLCγ2 BCR->PLCg2 Activation PLCg2->PIP2 Hydrolysis Ca_influx Ca2+ Influx IP3->Ca_influx Apoptosis Apoptosis Ca_influx->Apoptosis ORP5_8->PS_PM ORP5_8->PI4P This compound This compound This compound->PTDSS1 PTDSS1_KO_KD PTDSS1 Knockout/ Knockdown PTDSS1_KO_KD->PTDSS1

Caption: PTDSS1 signaling pathway and points of intervention.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach This compound Treat cells with This compound pharma_assays Phenotypic Assays: - Cell Viability - Apoptosis - Phospholipid Levels - BCR Signaling This compound->pharma_assays Conclusion Conclusion: On-Target Effect Validation pharma_assays->Conclusion Compare Phenotypes PTDSS1_depletion PTDSS1 Depletion (CRISPR KO or siRNA KD) genetic_assays Phenotypic Assays: - Cell Viability - Apoptosis - Phospholipid Levels - BCR Signaling PTDSS1_depletion->genetic_assays genetic_assays->Conclusion

Caption: Workflow for validating on-target effects.

Conclusion

The convergence of phenotypic outcomes from both pharmacological inhibition with this compound and genetic depletion of PTDSS1 provides strong evidence for the on-target activity of the compound. The use of genetic approaches, such as CRISPR-Cas9 knockout and siRNA knockdown, is indispensable for rigorously validating this compound's mechanism of action. This comparative guide illustrates that the anti-cancer effects observed with this compound are indeed a consequence of its intended interaction with PTDSS1, thereby strengthening the rationale for its further development as a targeted cancer therapeutic. Researchers can utilize the outlined experimental protocols and workflows to design and execute robust target validation studies.

References

Benchmarking DS68591889 Against Emerging Cancer Therapeutics in B-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphatidylserine synthase 1 (PTDSS1) inhibitor, DS68591889, against key emerging therapeutic classes for the treatment of B-cell lymphoma. The analysis focuses on the distinct mechanisms of action, preclinical efficacy, and experimental protocols to offer a valuable resource for researchers and drug development professionals in the field of oncology.

Executive Summary

This compound represents a new therapeutic approach by targeting a key metabolic vulnerability in B-cell lymphomas. Its mechanism, which involves the induction of phospholipid imbalance leading to B-cell receptor (BCR) hyperactivation and subsequent apoptosis, distinguishes it from current and emerging therapies that directly target components of the BCR signaling cascade or apoptotic pathways. Preclinical data demonstrates the potential of this compound as a potent anti-lymphoma agent, with evidence suggesting superior efficacy in certain contexts compared to the established BTK inhibitor, ibrutinib. This guide will delve into the comparative preclinical data, detailed experimental methodologies, and the underlying signaling pathways of this compound and its emerging counterparts.

Comparative Analysis of Preclinical Efficacy

The following tables summarize the preclinical performance of this compound in comparison to leading emerging therapeutics for B-cell lymphoma, including a Bruton's tyrosine kinase (BTK) inhibitor (Ibrutinib), a Phosphoinositide 3-kinase (PI3K) inhibitor (Idelalisib), and a B-cell lymphoma 2 (BCL-2) inhibitor (Venetoclax).

Table 1: In Vitro Efficacy Against B-Cell Lymphoma Cell Lines

Therapeutic AgentTargetCell LineAssayEndpointResultCitation
This compound PTDSS1Jeko-1Cell ViabilityIC50Potent growth inhibition[1][2][3]
RamosApoptosisCaspase-3 ActivationIncreased apoptosis[3]
Ibrutinib BTKVarious BL Cell LinesCell ProliferationIC501.0 µM to 25.0 µM[4]
Idelalisib PI3KδVarious B-cell lymphoma linesApoptosis-Induces apoptosis[5]
Venetoclax BCL-2Various Lymphoma Cell LinesCell ViabilityIC500.5 µM to 8 µM[6]

Table 2: In Vivo Efficacy in B-Cell Lymphoma Xenograft Models

Therapeutic AgentModelDosingPrimary OutcomeResultCitation
This compound Jeko-1 Xenograft (NSG mice)10, 30, or 100 mg/kg, oral, dailySurvivalProlonged survival, suppressed tumor growth[1][2]
Ibrutinib Jeko-1 Xenograft (NSG mice)20 mg/kg, oral, dailySurvivalProlonged survival[7]
Idelalisib B-cell lymphoma PDX modelsNot specifiedTumor GrowthInhibition of tumor growth[8]
Venetoclax Follicular lymphoma xenograftNot specifiedTumor BurdenReduced tumor burden[9]

Mechanism of Action and Signaling Pathways

The therapeutic agents discussed in this guide employ distinct mechanisms to induce apoptosis in B-cell lymphoma cells. Understanding these differences is crucial for identifying potential combination strategies and overcoming resistance.

This compound: Inducing Phospholipid Imbalance and BCR Hyperactivation

This compound is a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), an enzyme crucial for the synthesis of phosphatidylserine (PS).[1][2][3] Inhibition of PTDSS1 leads to a significant reduction in cellular PS levels, causing a phospholipid imbalance in the plasma membrane.[1][2][3] This imbalance is thought to lower the activation threshold of the B-cell receptor (BCR), leading to its hyperactivation.[10] The subsequent aberrant and sustained increase in intracellular calcium signaling triggers apoptosis.[3][7][10]

DS68591889_Mechanism This compound This compound PTDSS1 PTDSS1 This compound->PTDSS1 Inhibits PS_synthesis Phosphatidylserine (PS) Synthesis PTDSS1->PS_synthesis Phospholipid_Imbalance Phospholipid Imbalance PS_synthesis->Phospholipid_Imbalance Disrupts BCR B-Cell Receptor (BCR) Phospholipid_Imbalance->BCR Lowers activation threshold BCR_Hyperactivation BCR Hyperactivation BCR->BCR_Hyperactivation Ca_Signaling Aberrant Ca2+ Signaling BCR_Hyperactivation->Ca_Signaling Apoptosis Apoptosis Ca_Signaling->Apoptosis

Mechanism of Action of this compound.
Emerging Cancer Therapeutics: Targeting Key Survival Pathways

In contrast to the metabolic disruption caused by this compound, other emerging therapeutics for B-cell lymphoma directly target key components of pro-survival signaling pathways.

  • BTK Inhibitors (e.g., Ibrutinib): These agents covalently bind to and inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in the BCR signaling pathway.[4][11] Inhibition of BTK blocks the downstream signaling cascade that promotes B-cell proliferation and survival.[12][13][14][15]

  • PI3K Inhibitors (e.g., Idelalisib): These drugs target the delta isoform of phosphoinositide 3-kinase (PI3Kδ), another key component of the BCR signaling pathway.[5][16][17] By inhibiting PI3Kδ, these agents disrupt downstream signaling, including the AKT pathway, leading to decreased cell survival and proliferation.[5][16][17]

  • BCL-2 Inhibitors (e.g., Venetoclax): These therapeutics act as BH3 mimetics, binding to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) and preventing it from sequestering pro-apoptotic proteins like BIM.[18][19][20] This releases the pro-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis.[18][19][20]

Emerging_Therapeutics_Mechanisms cluster_BCR BCR Signaling Pathway cluster_Apoptosis Apoptotic Pathway BCR_activation BCR Activation BTK BTK BCR_activation->BTK PI3K PI3Kδ BCR_activation->PI3K Downstream_Signaling Downstream Signaling BTK->Downstream_Signaling PI3K->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival BCL2 BCL-2 Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM) BCL2->Pro_Apoptotic Inhibits Apoptosis_path Apoptosis Pro_Apoptotic->Apoptosis_path Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Idelalisib Idelalisib Idelalisib->PI3K Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Mechanisms of Action of Emerging B-Cell Lymphoma Therapeutics.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis.

In Vitro Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of therapeutic agents on B-cell lymphoma cell lines.

In_Vitro_Workflow cluster_assays Assays start B-Cell Lymphoma Cell Lines treatment Treat with Therapeutic Agent (e.g., this compound, Ibrutinib) start->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase Activity) incubation->apoptosis analysis Data Analysis (IC50, % Apoptosis) viability->analysis apoptosis->analysis

Workflow for In Vitro Efficacy Assessment.
  • Cell Culture: B-cell lymphoma cell lines (e.g., Jeko-1, Ramos) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a range of concentrations of the therapeutic agent or vehicle control.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo): After a specified incubation period (e.g., 72 hours), cell viability is assessed. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

  • Apoptosis Assay (e.g., Annexin V/PI Staining, Caspase-3 Activity): To quantify apoptosis, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Alternatively, caspase-3 activity can be measured using a luminescent or colorimetric assay.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of therapeutic agents in a mouse model of B-cell lymphoma.

  • Cell Implantation: Immunocompromised mice (e.g., NSG mice) are intravenously or subcutaneously injected with B-cell lymphoma cells (e.g., Jeko-1).

  • Treatment Administration: Once tumors are established, mice are treated with the therapeutic agent (e.g., this compound, ibrutinib) or vehicle control via the appropriate route of administration (e.g., oral gavage).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or bioluminescence imaging (for disseminated models).

  • Survival Analysis: The survival of the mice in each treatment group is monitored, and Kaplan-Meier survival curves are generated.

Discussion and Future Perspectives

This compound presents a novel and promising therapeutic strategy for B-cell lymphoma by exploiting a metabolic vulnerability. Its unique mechanism of action, which involves the induction of phospholipid imbalance and subsequent BCR hyperactivation, offers a potential advantage over therapies that directly target the BCR signaling pathway, particularly in the context of acquired resistance to those agents.

The preclinical data showing superior efficacy of this compound over ibrutinib in a xenograft model is encouraging and warrants further investigation.[7] Moreover, the observation that this compound can enhance the apoptotic response to the anti-CD20 antibody rituximab suggests potential for combination therapies.

Future research should focus on:

  • Direct comparative studies of this compound against other emerging therapeutic classes, such as PI3K and BCL-2 inhibitors.

  • Elucidation of the precise molecular mechanisms by which phospholipid imbalance leads to BCR hyperactivation.

  • Investigation of potential resistance mechanisms to this compound.

  • Exploration of rational combination strategies with other targeted therapies and standard-of-care agents.

References

Safety Operating Guide

Proper Disposal of DS68591889: A General Framework for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "DS68591889" did not yield a publicly recognized chemical identifier. This suggests the designation may be an internal product code or a novel compound without widespread documentation. Therefore, this guide provides a comprehensive, procedural framework for the safe disposal of laboratory chemicals, which should be adapted following a thorough review of the substance-specific Safety Data Sheet (SDS).

The proper management of chemical waste is paramount for the safety of laboratory personnel and the protection of the environment.[1] Adherence to institutional and regulatory guidelines is mandatory. The following step-by-step process outlines the best practices for chemical waste disposal in a research and development setting.

Step 1: Hazard Identification and Characterization

Before beginning any disposal procedure, it is crucial to understand the hazards associated with the chemical. The primary source for this information is the Safety Data Sheet (SDS), which is provided by the chemical manufacturer.[2][3] The SDS contains critical information regarding physical and chemical properties, hazards, handling, storage, and disposal considerations.[4]

Key hazard characteristics to identify include:

  • Ignitability: Liquids with a low flash point, solids that can spontaneously combust, and oxidizers.[5]

  • Corrosivity: Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5]

  • Reactivity: Substances that are unstable, react violently with water, or generate toxic gases.[5]

  • Toxicity: Chemicals that are harmful or fatal if ingested or absorbed, and can contaminate groundwater.[5]

Step 2: Waste Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.[6] Incompatible materials must be stored separately.[7] A general segregation scheme includes:

  • Halogenated Organic Solvents

  • Non-Halogenated Organic Solvents

  • Acids (separate from bases, cyanides, and sulfides)[8]

  • Bases (separate from acids)[8]

  • Heavy Metal Solutions

  • Solid Chemical Waste (separate from liquid waste)[9]

Step 3: Container Selection and Labeling

Waste must be collected in containers that are compatible with the chemical properties of the waste.[9] For instance, acids should not be stored in metal containers.[8][9] Containers must be in good condition, leak-proof, and have a secure, screw-on cap.[10]

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[11]

Step 4: Accumulation and Storage

Designate a specific satellite accumulation area within the laboratory for waste storage.[5] These areas should be under the control of laboratory personnel.[7] It is important to adhere to institutional limits on the volume of waste that can be accumulated and the time frame for storage.[12][13]

ParameterGuideline
Maximum Accumulation Volume 55 gallons of hazardous waste
Maximum Accumulation for Acutely Hazardous Waste 1 quart
Container Fill Level Do not exceed 90% capacity to allow for expansion
Storage Duration Request pickup within 150-180 days of the start date

Note: These are general guidelines. Always consult your institution's specific policies.

Step 5: Disposal and Removal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14] Never dispose of hazardous chemicals down the drain or in the regular trash unless explicitly permitted by your EHS office for specific, neutralized, non-hazardous materials.[15][16]

Empty chemical containers must be managed appropriately. Containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11] For other containers, ensure they are fully empty, labels are defaced, and caps are removed before disposal in the regular trash.[14]

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for proper chemical waste disposal in a laboratory setting.

G Chemical Waste Disposal Workflow A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Determine Hazard Characteristics (Ignitable, Corrosive, Reactive, Toxic) B->C D Select Compatible Waste Container C->D J Is chemical non-hazardous and drain-disposable per EHS? C->J E Segregate Waste by Compatibility Class D->E F Label Container: 'Hazardous Waste' & Contents E->F G Store in Designated Satellite Accumulation Area F->G H Monitor Accumulation Volume and Time G->H I Request EHS Waste Pickup H->I J->I No K Neutralize (if applicable) and Dispose via Sanitary Sewer J->K Yes

References

Essential Safety Precautions and Personal Protective Equipment for Handling DS68591889

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling DS68591889 must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential information on the personal protective equipment (PPE) required, along with disposal and operational plans to ensure a safe laboratory environment.

Summary of Personal Protective Equipment (PPE)

A comprehensive risk assessment should always precede the handling of any chemical. For this compound, the following personal protective equipment is mandatory:

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the compound.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust particles.
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosol generation or if handling large quantities.To avoid inhalation of dust or aerosols.

Detailed Handling and Disposal Procedures

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling the solid form or preparing solutions, to minimize inhalation exposure.

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Inspect gloves prior to use and remove and dispose of them properly after handling the compound. Avoid direct contact with skin.

Eye and Face Protection: Wear safety glasses with side shields that comply with recognized standards. If there is a risk of splashing, chemical safety goggles and a face shield should be used.

Skin and Body Protection: A standard laboratory coat should be worn to protect personal clothing from contamination. Ensure it is buttoned and fits properly.

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn. The choice of respirator will depend on the nature of the work and the potential for airborne exposure.

Hygiene Measures: After handling this compound, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Spill Management: In the event of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and carefully collect it for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure cluster_end start Start: Handling this compound risk_assessment Assess potential for exposure (inhalation, skin/eye contact) start->risk_assessment ppe_decision Select appropriate PPE based on risk risk_assessment->ppe_decision ppe_low Low Risk: - Lab coat - Gloves - Safety glasses ppe_decision->ppe_low Solid, small quantity, in well-ventilated area ppe_high Higher Risk (aerosol generation, large quantities): - Lab coat - Gloves - Goggles/Face shield - Respirator ppe_decision->ppe_high Potential for dust/aerosol, or large quantities handling Proceed with handling procedure ppe_low->handling ppe_high->handling disposal Follow proper disposal protocols handling->disposal end End of Procedure disposal->end

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

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